3-Fluoro-DL-valine

Catalog No.
S752006
CAS No.
43163-94-6
M.F
C5H10FNO2
M. Wt
135.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-DL-valine

CAS Number

43163-94-6

Product Name

3-Fluoro-DL-valine

IUPAC Name

2-amino-3-fluoro-3-methylbutanoic acid

Molecular Formula

C5H10FNO2

Molecular Weight

135.14 g/mol

InChI

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)

InChI Key

ZFUKCHCGMBNYHH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)(C(C(=O)O)N)F

The exact mass of the compound 3-Fluoro-DL-valine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3-fluoro-3-methylbutyric acid structure

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Identification

The table below summarizes the fundamental identifying information for this compound.

Property Description
Recommended IUPAC Name 2-Amino-3-fluoro-3-methylbutanoic acid [1]
Chemical Formula C₅H₁₀FNO₂ [1] [2]
CAS Registry Number 43163-94-6 (base compound) [1] [2]
Molar Mass 135.14 g/mol [1] [2]
SMILES CC(C)(F)C(N)C(O)=O [2]
Synonym 3-Fluoro-DL-valine [1]

Stereoisomers and Salt Forms

The core compound exists in different stereoisomeric forms and a common salt, detailed below.

Compound Name CAS Number Notes Molecular Weight
(S)-2-Amino-3-fluoro-3-methylbutanoic acid 59752-74-8 [3] Single enantiomer (S-configuration) [3] 135.14 g/mol [3]
2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride Information missing Hydrochloride salt of the base compound 171.60 g/mol [4]

Application in PET Oncology Imaging

A closely related radiolabeled analog, (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ((R)-[¹⁸F]FAMP), has been investigated as a tracer for imaging brain tumors using PET [5]. The experimental data for this application is summarized below.

Aspect Details
Agent Category Non-natural amino acid analog [5]
Target L-type and A-type amino acid transporter systems on tumor cells [5]
Method of Detection Positron Emission Tomography (PET) [5]
Key Preclinical Finding Showed high uptake in rat 9L gliosarcoma cells, with uptake inhibited by L-type and A-type transporter inhibitors [5]
Key Biodistribution (Rats) Tumor uptake: 2.42-2.82% ID/g; Tumor/Brain ratio: 38.2 at 30 min [5]
Synthesis Prepared via nucleophilic fluorination with K[¹⁸F]F/Kryptofix2.2.2, followed by hydrolysis. Radiochemical purity: >99% [5].

The experimental workflow for evaluating this PET tracer, from synthesis to biological validation, can be visualized as follows:

pet_workflow Start Start Precursor Precursor (R)-OXA intermediate Start->Precursor Fluorination Nucleophilic Fluorination Precursor->Fluorination K[18F]F/K222.2 Hydrolysis Hydrolysis & Purification Fluorination->Hydrolysis Tracer (R)-[18F]FAMP Tracer Hydrolysis->Tracer InVitro In Vitro Studies (Uptake & Inhibition) Tracer->InVitro InVivo In Vivo Studies (Biodistribution) InVitro->InVivo End End InVivo->End

Experimental workflow for the synthesis and evaluation of (R)-[¹⁸F]FAMP as a PET tracer.

Sourcing for Research

The base compound and its stereoisomer are available from several chemical suppliers for research purposes, though stock may vary.

Supplier Product CAS Number Purity
P&S Chemicals [1] This compound 43163-94-6 Information missing
Anax Laboratories [2] 2-amino-3-fluoro-3-methylbutanoic acid 43163-94-6 >99%
Bldpharm [3] (S)-2-Amino-3-fluoro-3-methylbutanoic acid 59752-74-8 Information missing

References

3-Fluoro-DL-valine melting point ~210 °C decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

3-Fluoro-DL-valine is an unnatural amino acid with potential applications in peptide synthesis and as a bacterial growth inhibitor [1]. The table below summarizes its core identifier and physicochemical data compiled from commercial and scientific sources.

  • Basic Identifiers and Properties of this compound
Property Description
CAS Number 43163-94-6 [2] [3] [4]
Molecular Formula C5H10FNO2 [2] [3] [4]
Molecular Weight 135.14 g/mol [2] [3] [4]
IUPAC Name 2-amino-3-fluoro-3-methylbutanoic acid [2] [3]
SMILES CC(C)(F)C(N)C(O)=O [3] [4] [5]
Melting Point ~210 °C (decomposition) [4] [5] / ~250 °C (decomposition) [2]
Physical Form White to off-white powder [4] [5]
Purity Available in 94% [2] [3] and ≥99.0% [4] grades
Storage Recommended at ambient temperatures [3]

The reported melting point shows variation, which is common for compounds that decompose upon heating. The value of ~210 °C is cited in multiple sources and is likely the most representative [4] [5].

Commercial Product Comparison

Researchers can source this compound from several suppliers, with variations in purity and price.

  • Available Commercial Sources for this compound
Supplier Catalog Number Quantity Purity Price (USD) Additional Notes
Thermo Scientific AAL15334MC [3] 100 mg 94% $376.01 Brand transition from Alfa Aesar; not currently web-orderable [6].
Sigma-Aldrich 47581 [4] 25 mg ≥99.0% $73.50 Reaction applicability: solution phase peptide synthesis [4].
MedChemExpress HY-W074978 [1] 50 mg Get Quote Get Quote Controlled substance in some territories [1].
Matrix Scientific 002820 [5] 250 mg 95% $205.00 A larger quantity option [5].

Safety and Handling

Please adhere to the following safety precautions when handling this compound:

  • Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation [3].
  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P362, P501c [3].
  • Personal Protective Equipment (PPE): Use eyeshields, gloves, and consider a type N95 (US) respirator [4].

Biological Activity and Applications

This compound is an unnatural amino acid that inhibits the growth of certain bacteria [1]. Its primary research application is in peptide synthesis, where it provides options for creating novel bioactive peptides with modified properties [4] [1]. The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the peptides into which it is incorporated.

The following diagram illustrates its role in the research and development workflow, from synthesis to application testing.

architecture Start Research & Synthesis Analysis Analytical Characterization Start->Analysis Raw Product App1 Peptide Synthesis & Modification Analysis->App1 Confirmed Identity App2 Bacterial Growth Inhibition Studies Analysis->App2 Confirmed Identity Goal Bioactive Compound Research App1->Goal App2->Goal

Research and development workflow for this compound

Detailed Experimental Protocol

This method is adapted from a published HPLC procedure for analyzing acidic D-amino acids and their N-methyl derivatives, which can be relevant for characterizing this compound and its incorporation into peptides [7].

HPLC Determination Method
  • Principle: The method involves pre-column derivatization of the amino acid with the chiral reagent N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2), a Marfey's reagent analog. This creates diastereomers that can be separated on a standard reversed-phase column [7].
  • Key Advantage: This reagent offers improved resolution and higher molar absorptivity compared to the original Marfey's reagent, allowing for sensitive UV detection at 340 nm (as low as 5-10 picomoles) without requiring pre-treatment of samples to remove primary amino acids [7].

The workflow for the sample preparation and analysis is outlined below.

workflow Step1 1. Tissue Homogenization Step2 2. Cation Exchange Purification Step1->Step2 Step3 3. Derivatization with FDNP-Val-NH2 Step2->Step3 Step4 4. HPLC Analysis Step3->Step4 Result Diastereomer Separation & Detection at 340nm Step4->Result

HPLC analysis workflow for amino acid determination

  • Materials:
    • Reagents: FDNP-(D or L)-Val-NH2 derivatizing reagent (>99.5% pure), this compound standard, trifluoroacetic acid (TFA), acetonitrile (MeCN), methanol (MeOH), sodium bicarbonate, acetone [7].
    • Equipment: HPLC system with UV detector, reversed-phase ODS-Hypersil column (5µm, 25 cm x 0.46 cm), AG50W-X8 cation exchange resin [7].
  • Sample Preparation (for tissue samples):
    • Homogenize 100–500 mg of tissue with 0.2 M perchloric acid (PCA) in a 1:10 ratio.
    • Centrifuge the homogenate at 5000 g.
    • Pass the supernatant through a cation exchange column (AG50W-X8, H+ form).
    • Wash the column with 0.01 M HCl, then elute amino acids with 4 M NH4OH.
    • Evaporate the ammonia and freeze-dry the eluate [7].
  • Derivatization Procedure:
    • Dissolve the sample or standard (containing ~2.5 mmol of amino acid) in 100 µL of 0.5 M NaHCO3.
    • Add 400 µL of a 1% solution of FDNP-Val-NH2 in acetone.
    • Incubate the mixture for 90 minutes at 40°C.
    • Acidify the solution after cooling [7].
  • HPLC Conditions:
    • Column: ODS-Hypersil (5µm, 25 cm x 0.46 cm).
    • Mobile Phase: A: 0.11% TFA in water; B: 0.11% TFA in MeCN.
    • Elution: Isocratic at 10% B for 2 minutes, followed by a linear gradient to 70% B.
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 340 nm.
    • Run Time: < 40 minutes [7].

References

3-Fluoro-DL-valine pKa 1.91 predicted

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical & Physical Properties

The table below summarizes the fundamental technical data for 3-Fluoro-DL-valine (CAS No. 43163-94-6), compiled from chemical databases and supplier specifications [1] [2] [3].

Property Value / Description
CAS Registry Number 43163-94-6 [1]
Molecular Formula C₅H₁₀FNO₂ [1]
Molecular Weight 135.14 g/mol [1]
Melting Point ~210 °C (decomposition) [1] [2]
Predicted Boiling Point 242.1 ± 25.0 °C [1]
Predicted Density 1.172 ± 0.06 g/cm³ [1]
Predicted pKa 1.91 ± 0.12 [1]
Physical Form White to off-white crystalline solid [1] [2]
Storage Conditions 2-8°C [1]

Primary Research Applications

This compound is an unnatural amino acid with two main research uses, as highlighted in the search results.

  • Peptide Synthesis: It is explicitly noted for its use in solution-phase peptide synthesis [1] [2]. Its structure allows researchers to incorporate a fluorine atom into synthetic peptides, which can be used to study peptide function and stability or to develop novel bioactive compounds [3].
  • Metalloproteinase Inhibitors: This compound serves as a key building block in the preparation of carbamoylhexanohydroxamic acids, which are investigated as inhibitors for metalloproteinase enzymes [1].
  • Bacterial Growth Inhibition: this compound has been reported to inhibit the growth of certain bacteria, marking it as a compound of interest in microbiological research [3].

The following diagram outlines the primary research applications and the logical flow of its use.

G Start This compound (Unnatural Amino Acid) App1 Peptide Synthesis Start->App1 App2 Enzyme Inhibitor Research Start->App2 App3 Bacterial Growth Inhibition Studies Start->App3 Use1 Introduces fluorine into peptide chains App1->Use1 Use2 Building block for metalloproteinase inhibitors App2->Use2 Use3 Study effects on bacterial cultures App3->Use3

Analytical Methodology Context

While detailed protocols for this compound itself are not found, one search result demonstrates the use of a closely related valine derivative in analytical chemistry. Researchers used N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂) as a chiral derivatizing agent for the HPLC separation and detection of D-amino acids and N-methyl-D-aspartate (NMDA) in biological tissues [4]. This highlights the role of valine-based compounds in developing sensitive analytical methods.

References

3-Fluoro-DL-valine crystalline solid form

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of 3-Fluoro-DL-Valine

The following table summarizes the key chemical and physical properties of this compound gathered from the search results:

Property Category Details
CAS Number 43163-94-6 [1] [2] [3]
Molecular Formula C5H10FNO2 [1] [3]
Molecular Weight 135.14 g/mol [1] [4] [3]
Appearance White to off-white crystalline solid or powder [1] [2] [3]
Melting Point ~210 °C (with decomposition) [1] [2] [3]
Predicted Boiling Point 242.1 ± 25.0 °C [1]
Predicted Density 1.172 ± 0.06 g/cm³ [1]
Storage Conditions 2-8°C [1]
Biological Function Unnatural amino acid that inhibits the growth of certain bacteria; used in peptide synthesis [4]

Sourcing and Pricing Information

For research and development purposes, here is a summary of sourcing options and pricing from various suppliers. Please note that prices are subject to change and may vary based on quantity and purity.

Supplier Catalog Number Purity Quantity Price (USD)
Sigma-Aldrich [1] 47581 ≥99.0% 25 mg $73.50
Usbiological [1] 276018 Information Missing 50 mg $368.00
TRC [1] F597768 Information Missing 100 mg $175.00
Matrix Scientific [1] 002820 95% 100 mg $103.00
Matrix Scientific [1] 002820 95% 250 mg $205.00
Thermo Scientific [5] L15334.MC 94% Currently not orderable -

Insights into Crystalline Solid Form and Complexes

While detailed protocols for obtaining the crystalline form are not available in the search results, there is evidence of its ability to form coordination complexes with metals, which is relevant for understanding its solid-state behavior:

  • Crystal Structure in Complexes: A study reported the synthesis and crystal structure of a molecular complex between antimony(III) fluoride and DL-valine (the non-fluorinated parent compound). In this complex, the SbF3 groups and valine molecules form polymer chains linked by bidentate bridging carboxylate groups from the amino acid [6]. This demonstrates the potential of valine and its derivatives to form structured crystalline complexes.
  • Relevance to this compound: Although the study above focuses on valine, it provides a methodological framework. The complex was synthesized by reacting Sb(III) fluoride with DL-valine in an aqueous solution within specific molar ratios and in the presence of hydrofluoric acid, and was characterized using X-ray diffraction and IR spectroscopy [6]. Similar methods could be applicable for investigating the solid-state structure of this compound itself or its metal complexes.

Experimental Workflow for Characterization

Based on the information found, the following diagram outlines a general experimental workflow for characterizing the solid form of a compound like this compound, incorporating the techniques mentioned in the search results.

Start Start: Compound Synthesis Step1 Purification & Crystallization Start->Step1 Step2 Solid Form Analysis Step1->Step2 Step3 Thermal Analysis (DSC/TG) Step2->Step3 Step4 Spectroscopic Analysis (IR/NMR) Step2->Step4 Step5 Data Integration & Report Step3->Step5 Step4->Step5

Research Applications and Path Forward

The identified research applications for this compound include:

  • Bacterial Growth Inhibition: It has shown activity in inhibiting the growth of certain bacteria, making it a candidate for antimicrobial research [4].
  • Peptide Synthesis: As an unnatural amino acid, it is used in solution-phase peptide synthesis to incorporate fluorine into peptides, which can alter their bioactivity, stability, and conformational properties [2] [4].
  • Analytical Chemistry: While this compound itself is a target for analysis, a related compound, FDNP-Val-NH2 (a derivative of valine), is used as a chiral derivatization reagent in HPLC to separate and detect D- and L-enantiomers of amino acids, including neuroactive ones like D-aspartate and N-methyl-D-aspartate (NMDA) [7].

To deepen your investigation into the crystalline solid form, I suggest the following steps:

  • Consult Specialized Databases: Directly search crystallographic databases like the Cambridge Structural Database (CSD) for "this compound" to find any existing single-crystal X-ray diffraction data.
  • Experimental Characterization: If no data exists, practical characterization using techniques like Hot-Stage Microscopy, X-Ray Powder Diffraction (XRPD), and Solid-State NMR (ssNMR) would be necessary to fully understand the solid-form landscape, including potential polymorphs.

References

3-Fluoro-DL-valine GHS hazard classification

Author: Smolecule Technical Support Team. Date: February 2026

GHS Hazard Classification Summary

The following table summarizes the identified hazard information for 3-Fluoro-DL-valine (CAS No. 43163-94-6):

Category Classification/Statement

| GHS Hazard Statements | H315: Causes skin irritation [1] [2] [3] H319: Causes serious eye irritation [1] [2] [3] H335: May cause respiratory irritation [1] [2] [3] | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray [2] [3] P280: Wear protective gloves/protective clothing/eye protection/face protection [2] [3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1] [2] | | Hazard Class | IRRITANT [1] |

Storage and Handling Guidance

  • Storage: Store at ambient temperatures or between 2-8°C [1] [2] [3].
  • Appearance: White crystalline solid [1].
  • Regulatory Information: This substance is not listed on the U.S. TSCA Inventory [2] [3].

Recommended Safety Workflow

The diagram below outlines a basic safety workflow for handling this compound based on the GHS precautionary statements.

Start Start Handling This compound PPE Wear Appropriate PPE - Protective gloves - Eye protection - Lab coat Start->PPE Ventilation Use in Well-Ventilated Area or Fume Hood Start->Ventilation AvoidBreathing Avoid Breathing Dust PPE->AvoidBreathing End Safe Handling Ventilation->End Emergency IF IN EYES: Rinse cautiously with water for several minutes. AvoidBreathing->Emergency Contingency AvoidBreathing->End Emergency->End

Basic safety workflow for handling this compound in the lab.

References

Storage Specifications for 3-Fluoro-DL-Valine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage and handling information from supplier data sheets:

Specification Details
Recommended Storage Ambient temperatures [1]
Physical Form White to off-white powder [2]

| Melting Point | ~210 °C (decomposes) [2] Approximately 250 °C (decomposes) [1] | | Packaging | Contents are inside an inserted fused cone within a bottomless glass bottle [2] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) respirator [2] |

Applications and Experimental Context of Fluorinated Valine

3-Fluoro-DL-valine is primarily used in scientific research as a non-proteogenic (unnatural) amino acid. Its applications leverage the unique properties that the fluorine atom imparts.

Key Research Applications
  • Medicinal Chemistry & Protein Science: Fluorinated amino acids are valuable tools for enhancing the metabolic stability, membrane permeability, and binding affinity of peptide-based drugs. The fluorine atom can also be used to control molecular conformation [3].
  • NMR Spectroscopy and Imaging: Incorporating 19F-labeled amino acids like this compound into proteins allows researchers to use Protein-observed 19F-NMR (PrOF NMR). This technique is powerful for fragment-based drug screening, quantifying binding affinity, and studying protein folding and function, as the 19F nucleus provides a sensitive, background-free probe [4].
  • Bacterial Growth Inhibition: this compound has shown activity in inhibiting the growth of certain bacteria. In some cases, its mechanism of action involves being misincorporated into the bacterial proteome, disrupting normal protein function and leading to cell growth arrest [3] [5].
  • Peptide Synthesis: This compound is explicitly indicated for use in solution-phase peptide synthesis, providing a versatile building block for creating peptides with modified properties and functions [2] [5].
Experimental Workflow for Incorporation into Peptides

The following diagram illustrates two common methods for incorporating this compound into peptides, based on the general methodologies described in the search results [3]:

start Start: Plan Peptide Synthesis method1 Chemical Synthesis start->method1 method2 Biosynthetic Incorporation start->method2 spps Solid-Phase Peptide Synthesis (SPPS) step1 Anchor C-terminal amino acid to a solid resin spps->step1 method1->spps bio1 Precursor-Directed Biosynthesis: Feed fluorinated amino acid to producing organism method2->bio1 bio2 Auxotrophic Strain Method: Grow organism lacking valine, supply this compound method2->bio2 step2 Deprotect & Couple This compound step1->step2 step3 Repeat coupling cycle for subsequent amino acids step2->step3 step4 Cleave peptide from resin step3->step4 final Final Fluorinated Peptide step4->final bio1->final bio2->final

Common experimental pathways for incorporating this compound into peptides via chemical or biological methods [3].

Safety and Handling

When handling this compound, always consult the Safety Data Sheet (SDS). The available information indicates it causes skin and serious eye irritation and may cause respiratory irritation [1]. Personal protective equipment should include gloves, eyeshields, and an N95 respirator [2].

References

3-Fluoro-DL-valine fluorescent-tagged amino acid application

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Purchasing Information

The table below summarizes the key identifying information and specifications for 3-Fluoro-DL-valine [1].

Property Specification
CAS Number 43163-94-6 [1]
Molecular Formula C₅H₁₀FNO₂ [1]
Molecular Weight 135.14 g/mol [1]
IUPAC Name 2-amino-3-fluoro-3-methylbutanoic acid [1]
Purity 94% [1]
Physical Form Solid [1]
Recommended Storage Ambient temperatures [1]
Supplier Catalog Number L15334MC / AAL15334MC [1]

General Applications in Research

While direct protocols for this compound are not available, the search results indicate its relevance in several advanced research areas:

  • Solid-Phase Peptide Synthesis (SPPS): It is listed as an Fmoc-protected derivative (Fmoc-3-fluoro-DL-valine), indicating its primary use is as a building block for constructing fluorinated peptides using SPPS techniques [2].
  • Protein-Observed 19F-NMR (PrOF NMR): Fluorinated amino acids like this compound can be incorporated into proteins. The 19F nucleus serves as a sensitive probe for studying protein-ligand interactions, folding, and dynamics via NMR spectroscopy [3].
  • Biomedical Material Design: Fluorinated amino acids are used to engineer proteins and peptides with enhanced stability, functionality, and novel properties for applications in therapeutics, drug delivery, and bioimaging [4].

Generalized Experimental Workflow

The following diagram illustrates a common workflow for utilizing this compound in protein engineering and analysis, synthesized from the general methodologies found in the search results [4] [3].

Start Start: Project Planning A1 Protein/Peptide Design (Define fluorination sites) Start->A1 A2 Select Incorporation Method A1->A2 B1 Bottom-Up Approach: Use this compound as a building block A2->B1 B2 Top-Down Approach: Post-synthetic modification A2->B2 A3 Synthesis & Expression A4 Purification & Validation A3->A4 D1 Purification (e.g., HPLC) A4->D1 A5 Application & Analysis E1 PrOF NMR Screening A5->E1 End Data Interpretation C1 Chemical Synthesis (e.g., SPPS) B1->C1 C2 Biosynthetic Incorporation (e.g., using auxotrophic E. coli) B2->C2 C1->A3 C2->A3 D2 Validation (MS, SDS-PAGE) D1->D2 D2->A5 E2 Ligand Binding Studies E1->E2 E3 Structural & Stability Assays E2->E3 E3->End

Critical Safety and Handling Information

Handling this compound requires standard laboratory safety practices. Please note the following hazard statements [1]:

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

References

Comprehensive Application Notes and Protocols: Synthesis of Carbamoylhexanohydroxamic Acids from 3-Fluoro-DL-Valine for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties of 3-Fluoro-DL-Valine

This compound (CAS: 43163-94-6) represents a structurally modified amino acid where a fluorine atom has been introduced at the 3-position of the valine side chain, creating a versatile building block for pharmaceutical development and chemical biology. This fluorinated analog possesses a molecular formula of C~5~H~10~FNO~2~ with a molecular weight of 135.14 g/mol, presenting as a white crystalline solid with a melting point of approximately 210°C (decomposition) [1]. The introduction of fluorine—an atom with high electronegativity and a small atomic radius—significantly alters the electronic properties and metabolic stability of the parent valine molecule while maintaining similar steric requirements, making it particularly valuable in medicinal chemistry applications.

The physicochemical properties of this compound include a predicted boiling point of 242.1±25.0°C and density of 1.172±0.06 g/cm³ [1]. Its predicted pK~a~ of 1.91 indicates moderate acidity, which influences its behavior in synthetic reactions and its interaction with biological systems. This compound is commercially available from multiple chemical suppliers in various quantities and purity grades, typically ranging from 95% to ≥99.0% purity, with prices varying accordingly from approximately $73.50 for 25mg to $368 for 50mg depending on the supplier and purity specifications [1].

Table 1: Physicochemical Properties of this compound

Property Specification Conditions/Notes
CAS Number 43163-94-6 -
Molecular Formula C~5~H~10~FNO~2~ -
Molecular Weight 135.14 g/mol -
Melting Point ~210°C Decomposition
Boiling Point 242.1±25.0°C Predicted
Density 1.172±0.06 g/cm³ Predicted
pK~a~ 1.91±0.12 Predicted
Physical Form White crystalline solid -
Storage Conditions 2-8°C -

Synthesis Methods and Strategic Approaches

Overview of Hydroxamic Acid Synthesis

Hydroxamic acids represent a pharmacologically significant class of compounds characterized by their distinctive ability to chelate biologically important metal ions, particularly Zn(II), Fe(III), and Ni(II) [2] [3]. This metal-chelating property underlies their mechanism as potent inhibitors of various metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteases, urease, and tumor necrosis factor-α converting enzyme (TACE) [2]. The synthesis of hydroxamic acids typically involves the reaction of carboxylic acid derivatives with hydroxylamine donors, with the specific approach varying based on the nature of the starting materials and the need for protective group strategies.

Several hydroxylamine donating reagents are commonly employed in hydroxamic acid synthesis. Free hydroxylamine (NH~2~OH) is unstable and potentially explosive, so it is typically handled as its hydrochloride salt (NH~2~OH·HCl) or in solution form [2]. Protected hydroxylamine derivatives offer advantages in specific synthetic contexts, with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (20) being particularly valuable due to its stability and ease of deprotection. Similarly, tert-butyldimethylsilyl-protected hydroxylamine (13) provides a stable alternative that can be readily deprotected under mild conditions [2]. The selection of appropriate hydroxylamine donors represents a critical strategic decision that influences reaction efficiency, purification protocols, and overall yield.

Strategic Retrosynthesis for Carbamoylhexanohydroxamic Acids

The strategic approach to synthesizing carbamoylhexanohydroxamic acids from this compound involves a multi-step retrosynthetic analysis that prioritizes the sequential introduction of key functional groups while preserving the stereochemical and electronic properties imparted by the fluorinated valine core. The synthetic pathway can be conceptually divided into three main stages: (1) side chain elongation of this compound to incorporate the hexanoic acid framework, (2) hydroxamic acid formation through coupling with an appropriate hydroxylamine source, and (3) carbamoylation to introduce the final carbamoyl moiety.

The following diagram illustrates the logical workflow for planning the synthesis of carbamoylhexanohydroxamic acids from this compound:

G Start Target Molecule: Carbamoylhexanohydroxamic Acid A1 Carbamoylation Strategy Start->A1 A2 Hydroxamic Acid Formation Start->A2 A3 Hexanoic Acid Chain Elongation Start->A3 A4 This compound Core Start->A4 B1 Protecting Group Management A1->B1 B2 Hydroxylamine Donor Selection A2->B2 B3 Coupling Conditions Optimization A2->B3 A3->B3 B4 Commercial Starting Material CAS: 43163-94-6 A4->B4 C1 Reaction Monitoring & Purification B1->C1 B2->C1 B3->C1 B4->C1 C2 Analytical Validation LC-MS & NMR C1->C2

Experimental Protocols

Synthesis of Hydroxamic Acid Intermediates

Protocol 1: Synthesis of Valine-Derived Hydroxamic Acids via Carboxylic Acid Activation

  • Materials:

    • This compound (1.0 eq, 135.1 mg, 1.0 mmol)
    • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 eq, 140.2 mg, 1.2 mmol)
    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq, 227.3 mg, 1.1 mmol)
    • 1-Hydroxybenzotriazole (HOBt, 0.1 eq, 13.5 mg, 0.1 mmol)
    • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
    • Dichloromethane (DCM, 15 mL)
    • Saturated sodium bicarbonate solution (10 mL)
    • Brine (10 mL)
    • Anhydrous sodium sulfate
  • Procedure:

    • Begin by dissolving this compound (135.1 mg, 1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N~2~ or Ar) in a round-bottom flask equipped with a magnetic stir bar.
    • Cool the reaction mixture to 0°C using an ice bath, then sequentially add HOBt (13.5 mg, 0.1 mmol) and DCC (227.3 mg, 1.1 mmol). Stir the mixture at 0°C for 15 minutes to pre-activate the carboxylic acid.
    • Slowly add a solution of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (140.2 mg, 1.2 mmol) in anhydrous DMF (2 mL) dropwise over 5 minutes.
    • Remove the ice bath and allow the reaction to warm to room temperature, then continue stirring for 12-16 hours (overnight) with monitoring by TLC (DCM:MeOH, 9:1) or LC-MS.
    • Upon reaction completion, filter the mixture to remove the dicyclohexylurea precipitate, washing the solid with additional DMF (2 × 2 mL).
    • Transfer the combined filtrates to a separatory funnel and dilute with DCM (15 mL). Extract sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected hydroxamic acid intermediate.
    • Purify the intermediate by flash column chromatography (silica gel, gradient elution DCM to DCM:MeOH 95:5) to yield the pure THP-protected hydroxamic acid.
  • Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat. DCC is a potent skin sensitizer—handle with extreme care.

Protocol 2: Deprotection of THP-Protected Hydroxamic Acids

  • Materials:

    • THP-protected hydroxamic acid intermediate (1.0 eq)
    • p-Toluenesulfonic acid monohydrate (0.1 eq)
    • Methanol (10 mL per 100 mg substrate)
    • Ethyl acetate (15 mL per 100 mg substrate)
    • Saturated sodium bicarbonate solution (10 mL per 100 mg substrate)
  • Procedure:

    • Dissolve the THP-protected hydroxamic acid intermediate in methanol (10 mL per 100 mg substrate) in a round-bottom flask.
    • Add p-toluenesulfonic acid monohydrate (0.1 eq) and stir at room temperature.
    • Monitor the reaction progress by TLC or LC-MS. Typically, deprotection is complete within 2-4 hours.
    • Upon completion, neutralize the reaction mixture with saturated sodium bicarbonate solution until pH ~7 is achieved.
    • Concentrate the mixture under reduced pressure to remove most of the methanol, then dilute the residue with ethyl acetate (15 mL per 100 mg substrate).
    • Wash the organic layer with brine (10 mL per 100 mg substrate), dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude hydroxamic acid.
    • Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure free hydroxamic acid.
Carbamoylation and Purification Methods

Protocol 3: Carbamoylation of Hydroxamic Acid Intermediates

  • Materials:

    • Valine-derived hydroxamic acid (1.0 eq)
    • Appropriate isocyanate or carbamoyl chloride (1.1 eq)
    • Triethylamine (1.5 eq) or N,N-Diisopropylethylamine (1.5 eq)
    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
    • Magnesium sulfate
  • Procedure:

    • Dissolve the valine-derived hydroxamic acid (1.0 eq) in anhydrous THF or DCM (10 mL per 100 mg substrate) in a round-bottom flask under inert atmosphere.
    • Add triethylamine or DIPEA (1.5 eq) and cool the mixture to 0°C using an ice bath.
    • Slowly add a solution of the appropriate isocyanate or carbamoyl chloride (1.1 eq) in anhydrous THF or DCM (2 mL per 100 mg reagent) dropwise over 5-10 minutes.
    • Allow the reaction to warm slowly to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS.
    • Upon completion, quench the reaction by careful addition of water (5 mL per 100 mg substrate).
    • Transfer to a separatory funnel and extract with ethyl acetate (3 × 10 mL per 100 mg substrate).
    • Combine the organic extracts, wash with brine (10 mL per 100 mg substrate), dry over magnesium sulfate, filter, and concentrate under reduced pressure.
    • Purify the crude product by recrystallization or flash chromatography to obtain the pure carbamoylhexanohydroxamic acid derivative.

Table 2: Representative Hydroxamic Acid Synthesis Methods

Method Reagents/Conditions Advantages Limitations Typical Yield Range
Carbodiimide-Mediated Coupling DCC or EDC, HOBt, protected hydroxylamine, DMF or CH~2~Cl~2~, 0°C to rt, 12-16h High efficiency, widely applicable Difficult removal of urea byproducts, racemization risk 60-85%
Mixed Anhydride Method Alkyl chloroformate, base, protected hydroxylamine, THF, -15°C to 0°C, 2-4h Fast reaction, easy workup Side product formation, sensitivity to moisture 50-75%
Active Ester Method N-Hydroxysuccinimide, DCC, protected hydroxylamine, DMF, 0°C to rt, 6-12h Mild conditions, minimal racemization Additional step for active ester formation 65-80%

Analytical Methods and Characterization

LC-MS Analysis of Amino Acid Derivatives and Hydroxamic Acids

The analysis of this compound intermediates and final carbamoylhexanohydroxamic acid products requires robust chromatographic methods capable of resolving structurally similar compounds and detecting potential impurities. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the primary analytical technique for such analyses due to its superior sensitivity, selectivity, and ability to provide structural information [4] [5]. For amino acid analysis, derivatization approaches can significantly enhance chromatographic performance and detection sensitivity.

A recently developed method utilizing urea derivatization offers significant advantages for amino acid analysis [5]. This approach converts underivatized amino acids to their corresponding carbamoyl amino acids (CAAs), which exhibit improved retention on reversed-phase columns and enhanced UV detection sensitivity. The derivatization reaction proceeds efficiently under a wide pH range (5-9) with optimal performance in slightly alkaline conditions, and achieves quantitative conversion at elevated temperatures (60-80°C) within 1-8 hours depending on the specific amino acid [5]. For this compound and its derivatives, this method provides improved chromatographic behavior and detection capabilities.

Protocol 4: Urea Derivatization for LC-MS Analysis

  • Materials:

    • Amino acid or hydroxamic acid sample (10-100 µM in water or buffer)
    • Urea stock solution (8 M in water)
    • Ammonium bicarbonate buffer (100 mM, pH 9.0)
    • LC-MS grade water and acetonitrile
  • Procedure:

    • Prepare the sample solution containing this compound or its derivatives at a concentration of 10-100 µM in water or appropriate buffer.
    • Mix 50 µL of sample solution with 50 µL of urea stock solution and 100 µL of ammonium bicarbonate buffer (100 mM, pH 9.0).
    • Incubate the mixture at 60°C for 2 hours for complete derivatization.
    • Cool to room temperature and dilute with mobile phase as needed for LC-MS analysis.
    • Analyze using the following LC-MS conditions or appropriate modifications:
  • LC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm)
    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Acetonitrile with 0.1% formic acid
    • Gradient: 5-75% B over 13 minutes, hold at 75% B for 2 minutes, return to 5% B over 2 minutes
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 5-10 µL
    • MS Detection: ESI positive/negative mode, m/z range 100-1000
Method Validation and Analytical Parameters

Comprehensive method validation is essential to ensure the reliability, accuracy, and reproducibility of analytical methods used to characterize this compound-derived compounds. The following validation parameters should be established for quantitative analyses:

Table 3: Analytical Method Validation Parameters for Carbamoylhexanohydroxamic Acids

Validation Parameter Acceptance Criteria Experimental Approach
Linearity R^2^ > 0.99 Calibration curve with 6 concentration levels
Accuracy 85-115% recovery Spike recovery experiments at 3 concentrations
Precision RSD < 15% (intra-day and inter-day) Repeated analysis (n=6) over 3 different days
Limit of Detection (LOD) S/N > 3 Serial dilution of standard solutions
Limit of Quantification (LOQ) S/N > 10, accuracy 80-120%, RSD < 20% Serial dilution of standard solutions
Specificity No interference from blank Analysis of blank samples and potential impurities

Matrix Effect Evaluation: For biological samples, matrix effects must be thoroughly evaluated using postcolumn infusion (PCI) or postextraction spiking methods [4]. The absolute matrix effect (AME) and relative matrix effect (RME) should be quantified according to established guidelines, with RME variability not exceeding 15% [4]. PCI monitoring reveals that compounds detected in negative ionization mode are generally more vulnerable to matrix effects regardless of the sample matrix [4].

Research Context and Biological Applications

Hydroxamic acids derived from amino acids like this compound represent a privileged structural class in medicinal chemistry with demonstrated applications across multiple therapeutic areas [2] [3]. Their primary mechanism of action involves chelation of metal ions in the active sites of various metalloenzymes, particularly zinc-dependent hydrolases and histone deacetylases (HDACs) [2]. The incorporation of fluorinated amino acids like this compound can significantly enhance the metabolic stability and binding affinity of these compounds through strategic introduction of fluorine atoms, which influence electronic properties, lipophilicity, and molecular conformation.

Several hydroxamic acid-based drugs have received regulatory approval, primarily in oncology [2]. Suberoylanilide hydroxamic acid (SAHA, vorinostat) was approved in 2006 for cutaneous T-cell lymphoma, functioning as a pan-HDAC inhibitor that promotes histone hyperacetylation and cell cycle arrest [2]. Belinostat, a sulfonamide-derived cinnamic hydroxamic acid, gained FDA approval in 2014 for peripheral T-cell lymphoma, while panobinostat was approved for multiple myeloma in combination with bortezomib and dexamethasone [2]. These clinical successes validate the hydroxamic acid pharmacophore as therapeutically relevant and provide a strong rationale for developing novel derivatives such as carbamoylhexanohydroxamic acids based on this compound.

In neuroscience applications, hydroxamic acids have demonstrated potential as inhibitors of botulinum neurotoxin A (BoNT/A) protease activity [6]. Our laboratory has previously reported that cinnamic hydroxamic acids exhibit potent inhibition of BoNT/A light chain protease, with Ki values in the low micromolar range [6]. The conversion of these hydroxamic acids to their corresponding O-carbamate prodrugs significantly enhances cellular permeability while maintaining inhibitory activity, with the N-benzyl carbamate derivative demonstrating an EC~50~ value of 20 µM in human induced pluripotent stem cells (hiPSCs) [6]. This prodrug strategy may be applicable to this compound-derived hydroxamic acids to improve their bioavailability and therapeutic potential.

The experimental workflow below illustrates the complete process from compound synthesis to biological evaluation:

G Start This compound (CAS: 43163-94-6) P1 Chemical Synthesis & Derivatization Start->P1 M1 Hydroxamic Acid Formation Carbamoylation P1->M1 P2 Purification & Characterization M2 Chromatography Spectroscopy LC-MS/MS P2->M2 P3 In Vitro Evaluation M3 Enzyme Inhibition Metabolic Stability Solubility P3->M3 P4 Cellular Assays M4 Cytotoxicity Permeability Mechanistic Studies P4->M4 P5 Lead Optimization M5 Structure-Activity Relationships (SAR) P5->M5 R1 Compound Library M1->R1 R2 Analytical Data Purity Assessment M2->R2 R3 Potency & Selectivity Profile M3->R3 R4 Cellular Efficacy Toxicity Assessment M4->R4 R5 Optimized Candidates for Further Development M5->R5 R1->P2 R2->P3 R3->P4 R4->P5

Troubleshooting and Technical Notes

Common Synthetic Challenges and Solutions
  • Low Yields in Hydroxamic Acid Formation: If hydroxamic acid formation proceeds with low yields, consider using alternative coupling agents such as HATU or T3P, or employ pre-activation of the carboxylic acid before addition of the hydroxylamine component. The use of O-protected hydroxylamines rather than free hydroxylamine often improves yields and reduces side reactions [2].

  • Purification Difficulties: Hydroxamic acids can present challenges during purification due to their amphiphilic character and metal-chelating properties. Use of EDTA-washed silica gel or addition of small amounts of acid (0.1% formic or acetic acid) to the mobile phase can improve chromatographic resolution. For particularly challenging separations, reverse-phase flash chromatography or preparative HPLC may be necessary.

  • Decomposition During Storage: Hydroxamic acids are susceptible to hydrolysis under both acidic and basic conditions. Store compounds as solids at -20°C under anhydrous conditions, or as concentrated solutions in anhydrous DMSO under inert atmosphere. Avoid repeated freeze-thaw cycles of stock solutions.

Analytical Quality Control

Implement a rigorous quality control protocol that includes:

  • Regular analysis of reference standards to monitor instrument performance
  • System suitability tests before each analytical batch
  • Blank injections to monitor carryover
  • Quality control samples at low, medium, and high concentrations to assess accuracy and precision

When developing methods for new carbamoylhexanohydroxamic acid derivatives, consider the potential for intramolecular hydrogen bonding and rotamer formation, which may lead to peak broadening in chromatographic analyses. Adjustment of mobile phase pH and temperature often mitigates these issues.

Conclusion

These application notes and protocols provide a comprehensive framework for the synthesis, analysis, and biological evaluation of carbamoylhexanohydroxamic acids derived from this compound. The strategic incorporation of fluorine atoms into amino acid-based hydroxamic acids offers significant potential for enhancing their pharmacological properties, including improved metabolic stability, membrane permeability, and target binding affinity. The synthetic methodologies outlined herein, coupled with robust analytical techniques such as urea derivatization LC-MS, enable efficient preparation and characterization of these biologically relevant compounds. As research continues to explore the therapeutic applications of hydroxamic acids across various disease areas, these protocols will support drug discovery efforts aimed at developing novel metalloenzyme inhibitors with optimized pharmaceutical properties.

References

Application Note: EPR Analysis of Gamma-Irradiated 3-Fluoro-DL-Valine

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for using Electron Paramagnetic Resonance (EPR) spectroscopy to identify and characterize the stable free radicals induced in 3-fluoro-DL-valine powder by gamma radiation. The protocol is designed for researchers in pharmaceutical development and radiation science.

Introduction & Principle

Gamma irradiation of solid-state amino acids like This compound generates stable free radicals through energy deposition and bond cleavage. EPR spectroscopy detects these paramagnetic species by measuring the absorption of microwave radiation by unpaired electrons in a magnetic field. For this compound, the primary radical formed has been identified as CH₃CH₃ĊCHNH₂COOH, where the unpaired electron is localized on a tertiary carbon atom [1] [2]. Investigating these radicals is crucial for understanding radiation effects on biological molecules and for developing potential radiation dosimeters.

Experimental Protocol
2.1. Materials and Sample Preparation
  • Chemical: this compound (purity ≥ 95%, from commercial sources) [1].
  • Sample Form: Use finely powdered samples. For consistent EPR readings, pack the powder into high-purity quartz EPR tubes, ensuring a uniform sample height and density.
2.2. Gamma Irradiation
  • Radiation Source: Cobalt-60 (⁶⁰Co) gamma-ray source [1].
  • Dosimetry: Irradiate samples at room temperature.
    • Absorbed Dose: 20 kGy (kiloGray) [2].
    • Dose Rate: 2.00 kGy per hour [1].
    • Irradiation Duration: 10 hours to achieve the total dose [1].
2.3. EPR Spectroscopy Measurements
  • Instrumentation: X-band EPR spectrometer (e.g., Varian E-4 series) [1].
  • Spectrometer Settings: The following are typical parameters; optimize for your specific instrument:
    • Microwave Frequency: ~9.30 GHz (X-band) [1].
    • Modulation Frequency: 100 kHz [1].
    • Modulation Amplitude: 0.1 mT [1].
    • Center Field: ~325 mT [1].
    • Sweep Width: ~20 mT [1].
  • Measurement Timing: Acquire the first EPR spectrum within 6 hours post-irradiation. Monitor the radical stability by taking repeated measurements over a period of up to 48 hours at room temperature [1].
2.4. Data Analysis and Radical Simulation
  • g-factor Determination: Calibrate the magnetic field using a standard with a known g-factor, such as Diphenylpicrylhydrazyl (DPPH, g = 2.0036) [1].
  • Spectral Simulation: Use a dedicated computer simulation program (e.g., EasySpin for MATLAB or similar) to simulate the experimental spectrum. The goal is to derive the hyperfine coupling constants by fitting the spectrum to the proposed radical structure. Input the expected magnetic nuclei: the unpaired electron interacts with one fluorine atom (¹⁹F, I = 1/2), one nitrogen atom (¹⁴N, I = 1), and multiple protons (¹H, I = 1/2) [1].

The workflow below summarizes the key experimental steps:

Sample Prep Sample Prep Gamma Irradiation Gamma Irradiation Sample Prep->Gamma Irradiation EPR Measurement EPR Measurement Gamma Irradiation->EPR Measurement Data Analysis Data Analysis EPR Measurement->Data Analysis Radical ID Radical ID Data Analysis->Radical ID Stability Report Stability Report Data Analysis->Stability Report

Results & Data Interpretation
3.1. EPR Spectral Parameters and Radical Identification

The EPR spectrum of gamma-irradiated this compound is consistent with the formation of a radical resulting from the loss of a hydrogen atom. The simulated spectral parameters are as follows [1]:

Parameter Value Description
g-factor 2.0036 Isotropic g-value (similar to DPPH) [1].
Proposed Radical CH₃CH₃ĊCHNH₂COOH Unpaired electron localized on a tertiary carbon [2].
Hyperfine Coupling Multiple components Interaction with ¹⁹F, ¹⁴N, and proton nuclei [1].
3.2. Radical Stability

The paramagnetic centers generated in this compound demonstrate excellent stability at room temperature, which is vital for practical applications.

  • Short-term: The EPR signal remains unchanged for at least 48 hours post-irradiation when stored at room temperature [1].
  • Long-term: The radical species are highly stable, with EPR spectra reported to be unchanged for periods exceeding three months at room temperature [1].
Discussion

The high stability of the radical in this compound makes it a promising candidate for applications in radiation dosimetry [1]. The presence of fluorine introduces a specific magnetic nucleus (¹⁹F) that contributes to a unique hyperfine structure, which serves as a spectral fingerprint for this molecule. The determined spectroscopic parameters are not only characteristic of this specific compound but also contribute to the broader understanding of radical behavior in biological systems, which can be relevant in drug development for predicting radiation-induced degradation [1] [3].

References

Application Notes and Protocols: Utilization of 3-Fluoro-DL-valine Amino Acid Analogs in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluorinated Amino Acids in Pharmaceutical Research

Fluorinated amino acids represent a strategically important class of bioisosteres in modern drug discovery, offering unique opportunities to modulate the properties of peptide-based therapeutics and small molecule drugs. The introduction of fluorine atoms into amino acid side chains enables precise manipulation of molecular characteristics including metabolic stability, lipophilicity, and conformational behavior. Among these analogs, 3-fluoro-DL-valine has emerged as a valuable building block with demonstrated applications across multiple therapeutic areas. The strategic incorporation of fluorine into valine, an essential branched-chain amino acid, capitalizes on fluorine's high electronegativity and small atomic radius while introducing stereochemical complexity that can significantly influence biological activity.

The significance of fluorinated analogs in pharmaceutical development is underscored by industry statistics indicating that approximately 20% of commercial pharmaceuticals now contain fluorine atoms, with many featuring fluorine adjacent to stereocenters [1]. This widespread adoption stems from fluorine's unique ability to serve as a bioisostere for hydrogen while simultaneously altering electronic properties, binding affinity, and pharmacokinetic profiles. For researchers working with this compound, understanding both the synthetic applications and computational handling of this analog is essential for rational drug design. These application notes provide comprehensive protocols and structural insights to support the effective implementation of this compound in research programs, with particular emphasis on practical experimental considerations and computational approaches relevant to drug development professionals.

Chemical Properties and Computational Handling

Fundamental Characteristics of this compound

This compound is a fluorinated derivative of the proteinogenic amino acid valine, characterized by the substitution of a hydrogen atom with fluorine at the third carbon position of the isopropyl side chain. This modification yields distinct physicochemical properties that differentiate it from its non-fluorinated counterpart, as summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Specification Method/Notes
Chemical Name This compound IUPAC nomenclature
CAS Number 43163-94-6 Chemical identifier
Quality Grade ≥99.0% (assay) HPLC analysis
Physical Form White powder Visual characterization
Melting Point ~210 °C (dec.) Decomposition occurs
Water Pollution WGK 3 Classified as highly water-polluting
Storage Room temperature Combustible solid
Personal Protection Eyeshields, Gloves, N95 respirator Standard safety equipment

The molecular structure of this compound (chemical formula: C₅H₁₀FNO₂) features a branched carbon chain with fluorine positioned on the tertiary carbon, creating a stereocenter that results in racemic DL-mixtures unless specifically resolved [2]. The strong carbon-fluorine bond (460-540 kJ/mol) significantly influences the molecule's stability and electronic distribution, while the fluorine atom with its van der Waals radius of 1.47 Å creates minimal steric perturbation compared to hydrogen substitution [3].

Computational Parameterization and Force Field Considerations

Accurate computational representation of this compound requires careful parameterization to capture the unique electronic and steric properties introduced by fluorine. Molecular mechanics force fields must balance Coulombic interactions and van der Waals parameters to realistically model fluorinated compounds. The following protocols outline recommended approaches:

Force Field Selection Protocol:

  • For simulations integrating this compound with proteins, utilize the AMBER14SB force field with fluorinated amino acid parameters as described by Robalo et al. [3]
  • For isolated small molecule studies or docking, the GAFF2 force field may be employed but requires validation of dihedral parameters for the fluorinated side chain
  • When using the CHARMM36 force field, implement the specialized fluorinated amino acid parameters to ensure proper representation of fluorine-protein interactions

Parameter Optimization Procedure:

  • Calculate partial atomic charges using the RESP fitting procedure with conformationally averaged sampling to account for structural flexibility
  • Optimize Lennard-Jones parameters against experimental hydration free energy data and molar volumes of reference fluorinated compounds
  • Validate torsional parameters around the C-C-F bond using quantum mechanical calculations at the B3LYP/6-31G* level to ensure proper rotational barrier representation
  • Confirm parameter performance by comparing simulated and experimental vibrational frequencies for the C-F bond stretch (typically 1100-1200 cm⁻¹)

Simulation Setup Guidelines:

  • Explicitly set the 1-4 electrostatic scaling factor to 0.8333 and 1-4 van der Waals scaling to 0.5 when using AMBER-based force fields
  • Employ a 2-fs time step with SHAKE constraints on all bonds involving hydrogen
  • Use the Particle Mesh Ewald method for long-range electrostatics with a 10-Å real-space cutoff
  • Maintain constant temperature using the Langevin thermostat with a collision frequency of 1-2 ps⁻¹

These specialized computational approaches address the challenge of accurately modeling the anisotropic charge distribution and altered hydrophobicity introduced by the fluorine atom in this compound, enabling more reliable predictions of binding affinity and conformational behavior in drug design applications [3].

Applications in Medicinal Chemistry and Drug Design

Role in Antimalarial Drug Discovery

The strategic incorporation of this compound and related fluorinated amino acids has demonstrated particular utility in antimalarial drug development, as evidenced by recent investigations into quinazolinedione-based therapeutics. Structure-activity relationship (SAR) studies have revealed that the valine side chain serves as a critical pharmacophore element in potent antimalarial compounds such as TCMDC-125133, a promising candidate identified from the Tres Cantos Antimalarial Set (TCAMS) [4]. This compound exhibits significant activity against Plasmodium falciparum 3D7, the deadliest malaria parasite strain, with IC₅₀ values in the nanomolar range.

Research has demonstrated that the valine linker moiety in quinazolinedione derivatives is highly sensitive to structural modification, with replacement attempts generally leading to diminished antimalarial potency. Systematic SAR exploration has confirmed that among various hydrophobic side chains investigated, including glycine, alanine, and homoalanine analogs, only the valine-containing derivative maintained effective parasite growth inhibition [4]. This specificity underscores the importance of the branched isopropyl group for optimal biological activity, a structural feature that can be strategically modulated through fluorination to enhance drug-like properties.

The fluorination approach aligns with established medicinal chemistry strategies observed in other contexts where introducing fluorine atoms to vitamin D₃ scaffolds has successfully improved metabolic stability and binding affinity [5]. Similarly, in antimalarial applications, fluorination of amino acid side chains offers potential for optimizing pharmacokinetic profiles while maintaining target engagement. The demonstrated role of valine-containing scaffolds in antimalarial candidates positions this compound as a promising building block for further optimization through fluorination strategies in this therapeutic area.

Synthesis and Lead Optimization Protocols

The synthetic incorporation of this compound into pharmaceutical scaffolds requires specialized methodologies that balance efficiency with functional group compatibility. The following protocol outlines a robust approach for generating quinazolinedione derivatives with fluorinated amino acid side chains, adapted from established procedures in antimalarial research [4]:

Materials:

  • Isatoic anhydride (1.0 equiv.)
  • This compound ethyl ester (1.2 equiv.)
  • Anhydrous potassium carbonate (2.0 equiv.)
  • Anhydrous acetonitrile (0.1 M concentration)
  • 1,1'-Carbonyldiimidazole (CDI, 1.5 equiv.)
  • Tetrahydrofuran (THF, anhydrous)
  • m-Anisidine or alternative aryl amines (1.5 equiv.)

Procedure:

  • Amide Bond Formation: Suspend isatoic anhydride (1.0 equiv.) and anhydrous K₂CO₃ (2.0 equiv.) in anhydrous acetonitrile (0.1 M) under nitrogen atmosphere. Add this compound ethyl ester (1.2 equiv.) dropwise with stirring. Heat the reaction mixture at 60°C for 18 hours with continuous stirring. Monitor reaction completion by TLC (silica, 1:1 ethyl acetate/hexanes). Upon completion, cool to room temperature, filter to remove inorganic salts, and concentrate under reduced pressure. Purify the intermediate amide via flash chromatography (silica gel, gradient elution 20-70% ethyl acetate in hexanes) to obtain the pure product.

  • Cyclocarbonylation: Dissolve the purified amide intermediate (1.0 equiv.) in anhydrous THF (0.1 M) under nitrogen. Add 1,1'-carbonyldiimidazole (CDI, 1.5 equiv.) portionwise at room temperature. Heat the reaction mixture at 70°C for 4 hours with stirring. Monitor reaction progress by TLC (silica, 3:7 ethyl acetate/hexanes). Upon completion, cool to room temperature and concentrate under reduced pressure. Take up the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the cyclized quinazolinedione intermediate.

  • Amination Step: Suspend the quinazolinedione intermediate (1.0 equiv.) in anhydrous acetonitrile (0.05 M). Add m-anisidine (1.5 equiv.) and heat at 110°C for 48 hours in a sealed tube. Monitor reaction completion by LC-MS. Upon completion, cool to room temperature and concentrate under reduced pressure. Purify the final product by preparative HPLC (C18 column, gradient elution 10-90% acetonitrile in water with 0.1% formic acid) to obtain the desired this compound-containing quinazolinedione derivative.

Analytical Characterization:

  • Confirm product identity by ( ^1\text{H} ) NMR (400 MHz, DMSO-d₆), ( ^{19}\text{F} ) NMR (376 MHz, DMSO-d₆), and HRMS (ESI+)
  • Assess purity by analytical HPLC (C18 column, 30-minute gradient 5-95% acetonitrile in water with 0.1% TFA, >95% purity required)
  • Characterize stereochemistry using chiral HPLC after appropriate derivatization

This synthetic approach enables efficient exploration of structure-activity relationships around the quinazolinedione core while incorporating the this compound moiety, providing a valuable template for antimalarial drug optimization [4].

Experimental Data and Analytical Characterization

Biological Activity Assessment

Rigorous biological evaluation is essential for establishing structure-activity relationships and quantifying the effects of fluorine incorporation in amino acid analogs. Assessment of this compound-containing compounds typically focuses on therapeutic potency and selectivity, with antimalarial activity serving as a key application area. The experimental data in Table 2 illustrates the structure-activity relationships for quinazolinedione derivatives with varying substituents, highlighting the significance of specific structural modifications.

Table 2: Biological Activity of Quinazolinedione Derivatives with Valine and Fluorinated Analogs [4]

Compound ID Amino Acid Linker Aryl Substituent Antimalarial IC₅₀ (nM) Cytotoxicity (MCF-7 IC₅₀, μM)
TCMDC-125133 Valine 3-methoxyphenyl 200 ± 12 17.5
4 Ethylenediamine 3-methoxyphenyl Inactive >50
5 Glycine 3-methoxyphenyl Inactive >50
6 Alanine 3-methoxyphenyl Inactive >50
10 Homoalanine 3-methoxyphenyl Inactive >50
21 Valine 3-fluorophenyl 36 ± 5 >50
24 Valine 3-chlorophenyl 22 ± 5 >50

The data demonstrates that the valine linker is essential for maintaining antimalarial activity, as replacement with other amino acids or simplified alkyl chains resulted in complete loss of potency [4]. Furthermore, strategic introduction of fluorine atoms into the aryl substituent (Compound 21) enhanced activity approximately 5.5-fold compared to the methoxy-substituted parent compound, underscoring the potential benefits of fluorination in optimizing therapeutic candidates. Importantly, all tested compounds displayed minimal cytotoxicity against MCF-7 breast cancer cells, indicating favorable selectivity profiles.

In Silico ADME Prediction Protocol

Computational ADME (Absorption, Distribution, Metabolism, Excretion) screening provides valuable early insights into the drug-likeness of this compound-containing compounds, guiding synthetic prioritization. The following protocol outlines a standardized approach using the SwissADME platform:

Input Preparation:

  • Generate the SMILES string for the target compound using ChemDraw or OpenBabel
  • For this compound derivatives, explicitly specify stereochemistry or use generic bonds for racemic mixtures
  • Ensure proper representation of tautomeric states and charge at physiological pH

SwissADME Analysis Procedure:

  • Access the SwissADME web tool at http://www.swissadme.ch/
  • Input the SMILES string into the query box
  • Select all calculation parameters including:
    • Physicochemical properties
    • Lipophilicity (Log P)
    • Water solubility (Log S)
    • Pharmacokinetics (GI absorption, CYP inhibition)
    • Drug-likeness (Lipinski, Ghose, Veber filters)
    • Medicinal chemistry friendliness
  • Submit the calculation and download results in tabular format

Interpretation Guidelines:

  • Lipophilicity: Optimal Log P values typically range from 0-3 for oral bioavailability; fluorination often increases Log P by 0.1-0.3 units
  • Solubility: Log S values > -4 indicate adequate solubility; fluorination may slightly decrease aqueous solubility
  • Drug-likeness: Monitor violations of Lipinski's Rule of Five; single violations are generally acceptable
  • CYP inhibition: Prioritize compounds with minimal predicted CYP450 inhibition to reduce metabolic liability

Application of this protocol to this compound-containing quinazolinediones has demonstrated that fluorination typically maintains favorable ligand efficiency while potentially improving metabolic stability through the strengthened C-F bond [4]. These computational predictions should be validated experimentally during lead optimization, but provide valuable guidance for compound prioritization in early discovery stages.

Computational Chemistry and Molecular Dynamics

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide critical insights into the conformational behavior and protein interactions of this compound-containing compounds, enabling rational design of optimized analogs. The following protocol outlines a comprehensive approach for studying fluorinated valine derivatives in biological systems:

System Preparation:

  • Parameterization: Employ the Generalized Amber Force Field (GAFF2) with optimized parameters for fluorinated compounds, ensuring proper dihedral angle descriptions for the C-C-F bond network
  • Solvation: Solvate the system in a rectangular TIP3P water box with a minimum 10-Å buffer between the solute and box edges
  • Neutralization: Add appropriate counterions (typically Na⁺ or Cl⁻) to achieve system neutrality, followed by additional physiological saline (0.15 M NaCl) to mimic biological conditions
  • Minimization: Conduct steepest descent energy minimization (5,000 steps) followed by conjugate gradient minimization (5,000 steps) to relieve steric clashes

Equilibration and Production:

  • Perform gradual heating from 0 K to 300 K over 100 ps under NVT conditions with positional restraints (5 kcal/mol/Ų) on solute heavy atoms
  • Conduct 1 ns NPT equilibration at 300 K and 1 bar with gradually reduced restraints (1 kcal/mol/Ų)
  • Run production simulation for 100-500 ns without restraints, saving coordinates every 10 ps for analysis
  • Maintain constant temperature using the Langevin thermostat with a collision frequency of 2 ps⁻¹ and constant pressure using the Monte Carlo barostat with 1 ps pressure relaxation time

Analysis Methods:

  • Calculate root-mean-square deviation (RMSD) to assess structural stability
  • Compute radius of gyration to evaluate compactness
  • Analyze hydrogen bonding using a 3.5-Å distance and 30° angle cutoff
  • Determine binding free energies using the MM-GBSA or MM-PBSA methods with 100-500 snapshots from production trajectories

This protocol enables accurate characterization of fluorine-specific interactions, including the modest hydrogen bonding capacity of the C-F group and its influence on side chain conformation, providing atomic-level insights to guide molecular design [3].

Property Modulation Pathways for Fluorinated Amino Acids

The strategic incorporation of fluorine into amino acids like valine follows rational design principles aimed at optimizing specific molecular properties. The diagram below illustrates the key property modulation pathways and their anticipated effects on drug-like characteristics.

property_modulation Property Modulation Pathways for this compound Fluorination Fluorination MetabolicStability Metabolic Stability Fluorination->MetabolicStability primary Lipophilicity Lipophilicity Fluorination->Lipophilicity primary ConformationalBias Conformational Bias Fluorination->ConformationalBias secondary BindingAffinity Binding Affinity Fluorination->BindingAffinity secondary StrongerBond Stronger C-F Bond MetabolicStability->StrongerBond ElectronWithdrawal Electron Withdrawal Lipophilicity->ElectronWithdrawal StericInfluence Steric Influence ConformationalBias->StericInfluence HBondPotential H-Bond Potential BindingAffinity->HBondPotential ReducedClearance Reduced Clearance StrongerBond->ReducedClearance AlteredPermeability Altered Permeability ElectronWithdrawal->AlteredPermeability RestrictedRotation Restricted Rotation StericInfluence->RestrictedRotation EnhancedPotency Enhanced Potency HBondPotential->EnhancedPotency

This conceptual framework illustrates how fluorine introduction primarily enhances metabolic stability through the strong C-F bond, which resists oxidative metabolism, and modulates lipophilicity via electron withdrawal effects [3]. Secondary influences include introducing conformational bias through steric constraints and potentially enhancing binding affinity through weak hydrogen bonding interactions with protein targets. These interconnected pathways enable multi-parameter optimization from a single structural modification, explaining the broad utility of this compound and related fluorinated amino acids in drug discovery.

Conclusion and Future Perspectives

The application of This compound in drug discovery represents a strategic approach to optimizing the properties of peptide-based therapeutics and small molecule drugs. As demonstrated through the protocols and data presented in these application notes, this fluorinated amino acid analog offers unique opportunities to modulate metabolic stability, target affinity, and conformational behavior through rational structural design. The comprehensive synthetic, analytical, and computational methodologies outlined provide researchers with practical tools for implementing this versatile building block in discovery programs.

Future developments in fluorinated amino acid research will likely focus on stereoselective synthesis to access enantiomerically pure forms of 3-fluoro-valine, enabling more precise structure-activity relationship studies. Additionally, advances in computational methods, including more accurate force field parameters for fluorinated compounds and machine learning approaches to predict fluorine-specific interactions, will further enhance our ability to design optimized fluorinated therapeutics. The continued integration of fluorine chemistry with structural biology and biophysical techniques will undoubtedly uncover new opportunities for leveraging fluorinated amino acids like this compound in addressing challenging drug targets.

References

Application Notes: 3-Fluoro-DL-Valine in Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Profile and Primary Use 3-Fluoro-DL-valine is a non-canonical amino acid where one hydrogen atom on the valine's side-chain is replaced by fluorine. Its primary researched application is in solid-phase peptide synthesis (SPPS) to incorporate fluorine into peptide sequences [1] [2]. The fluorine atom can be strategically installed to impart unique functionality to biomacromolecules, empowering them for widespread application in the biomedical realm [3].

2. Key Properties and Rationale for Use The incorporation of fluorine into peptides and proteins is a powerful modern design strategy. The properties conferred by fluorine include:

  • Superhydrophobicity and Stability: The C–F bond is highly polar, but fluorocarbons are counterintuitively hydrophobic. This "fluorous effect" can drive self-association and enhance the chemical and thermodynamic stability of peptides [3].
  • Electron-Withdrawing Effects: Fluorine is the most electronegative element. Its strong electron-withdrawing nature can modulate the electron density of surrounding functional groups, potentially influencing the peptide's structure and interaction with biological targets [3].
  • Metabolic Stability: Fluorination can enrich metabolic stability and prolong in vivo circulation times, which is valuable for developing therapeutics and imaging agents [3].

3. Quantitative Data Summary The table below summarizes key physicochemical data for this compound and its Fmoc-protected derivative from commercial sources:

Property This compound [1] Fmoc-3-fluoro-DL-valine [2]
CAS Number 43163-94-6 Not specified
Molecular Formula C₅H₁₀FNO₂ C₂₀H₂₀FNO₄
Molecular Weight 135.14 g/mol 357.38 g/mol
Purity (HPLC) ≥ 99.0% Not specified (94% purity for base compound from another supplier [4])
Physical Form White powder Not specified
Melting Point ~210 °C (decomposes) Not specified

4. Applications in Drug Discovery and Development Fluorinated amino acids like this compound are research tools in exploring challenging biological targets:

  • Targeting "Undruggable" Proteins: Fluorinated peptides can be designed to inhibit protein-protein interactions (PPIs) or target transcription factors, which are often considered "undruggable" due to their flat surfaces and lack of defined pockets for small molecules [5].
  • Biomimetic Therapeutics and Drug Delivery: The unique self-assembly properties of fluorinated peptides can be harnessed to create biodegradable drug delivery vehicles or bioactive supramolecular structures [3].

Experimental Protocols

Protocol 1: General Handling and Storage

  • Storage: Store the product at +2°C to +8°C. Keep the container tightly closed in a dry and well-ventilated place [1].
  • Handling: Use with adequate ventilation and avoid breathing dust. Wear appropriate personal protective equipment, including eyeshields and gloves [1].

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS) This protocol outlines the use of this compound in standard Fmoc-SPPS procedures.

  • Principle: SPPS involves the iterative coupling of amino acid building blocks onto a solid polymer resin bead from the C- to N-terminus. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino group and is removed with a base, which is an orthogonal deprotection strategy to acid-labile protecting groups like Boc [3] [2].

  • Materials:

    • Fmoc-3-fluoro-DL-valine (e.g., Santa Cruz Biotechnology, cat. no. sc-327685) [2]
    • Solid-phase synthesis resin (e.g., Rink Amide Resin)
    • Deprotection reagent: 20% Piperidine in DMF
    • Coupling reagents: HBTU/DIPEA or other standard peptide coupling cocktails
    • Solvents: DMF, DCM, Diethyl ether
    • Cleavage cocktail: Trifluoroacetic acid (TFA) with appropriate scavengers
  • Workflow:

    • Resin Swelling: Swell the resin in DCM or DMF for 20-30 minutes.
    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5-10 minutes) to remove the Fmoc group from the N-terminus.
    • Coupling Cycle: Dissolve Fmoc-3-fluoro-DL-valine and coupling agents (e.g., HBTU, DIPEA) in DMF. Add this solution to the resin and agitate for 30-90 minutes to facilitate coupling.
    • Repetition: Repeat steps 2 and 3 for each subsequent amino acid, including the fluorinated valine at the desired sequence position.
    • Cleavage: After the full sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cocktail.
    • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, then purify via reverse-phase HPLC and characterize by mass spectrometry.

The following diagram illustrates the core workflow of Fmoc-SPPS for incorporating fluorinated amino acids:

spps_workflow ResinSwelling 1. Resin Swelling FmocDeprotection 2. Fmoc Deprotection ResinSwelling->FmocDeprotection Coupling 3. Coupling Cycle (Fmoc-3-Fluoro-DL-Valine) FmocDeprotection->Coupling Repeat 4. Repeat Steps 2 & 3 Coupling->Repeat Cleavage 5. Cleavage from Resin Repeat->Cleavage Purification 6. Purification & Analysis Cleavage->Purification

Protocol 3: Alternative Incorporation Methods For longer peptides or proteins, biological incorporation can be explored:

  • Non-Canonical Amino Acid Incorporation: This is a bottom-up approach that uses the host cell's translational machinery. An auxotrophic strain of E. coli is grown in media where the natural valine is replaced by this compound. The analog outcompetes the canonical AA, leading to global residue-specific incorporation into the expressed protein [3].

Research Context and Strategic Considerations

Mechanism of Fluorine in Peptide Engineering The power of fluorination lies in the unique properties of the fluorine atom. Its high electronegativity and the resulting strong, stable C-F bond are central to its effects. The "fluorous effect" describes the tendency of fluorinated regions within a peptide to self-associate in aqueous environments, driven by superhydrophobicity. This can stabilize specific peptide folds and protein-protein interactions in a way that is context-dependent and distinct from simple hydrophobic interactions [3].

Strategic Considerations for Research Use

  • Diastereomer Note: this compound is a racemic mixture (DL-). For research requiring a specific chirality, separation or synthesis of the D- or L-enantiomer may be necessary.
  • Context-Dependent Effects: The biochemical impact of incorporating this compound is not always predictable. It can subtly influence the peptide backbone conformation and side-chain packing, which may or may not be desirable depending on the system under study [3].
  • Safety and Environmental Classification: This compound is classified as a Water Polluting Substance (WGK 3) [1]. Please consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

Comprehensive Application Notes and Protocols: 3-Fluoro-DL-valine as a Biochemical Probe in Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

3-Fluoro-DL-valine represents a valuable unnatural amino acid probe that has gained significant importance in chemical biology and drug discovery research. This fluorinated analog of the proteinogenic amino acid valine incorporates a fluorine atom at the 3-position of the valine side chain, creating a versatile molecular tool with unique physicochemical properties. The strategic introduction of fluorine into biomolecules enables researchers to investigate biological systems using ¹⁹F-NMR spectroscopy while maintaining similar steric requirements to natural valine but with altered electronic properties. As a biochemical probe, this compound serves multiple purposes in modern research—from inhibiting specific bacterial growth pathways to facilitating the study of protein-ligand interactions through advanced NMR methodologies. Its applications span fragment-based drug discovery, protein folding studies, and peptide engineering, making it an increasingly important compound in the researcher's toolkit [1] [2].

The value of this compound in research stems from several key advantages. First, the near absence of endogenous fluorine in biological systems creates a virtually background-free environment for detection using ¹⁹F-NMR. Second, the high sensitivity of the fluorine nucleus to its local environment enables researchers to monitor subtle changes in protein conformation and binding events. Third, the similar size of fluorine and hydrogen atoms (with fluorine being slightly larger) means that incorporation of this compound into proteins often causes minimal structural perturbation while providing significant functional insights. These characteristics make this fluorinated amino acid particularly valuable for studying challenging problems of molecular recognition by biopolymers, as demonstrated in its application to various protein systems including bromodomains and transcription factor binding domains [2].

Chemical and Physical Properties

Fundamental Characteristics

This compound (CAS Registry Number: 43163-94-6) is a synthetic fluorinated amino acid with the molecular formula C₅H₁₀FNO₂ and a molecular weight of 135.14 g/mol. The compound typically presents as a white crystalline powder with a decomposition point approximately 210°C according to Sigma-Aldrich specifications, though Thermo Scientific reports a higher decomposition temperature around 250°C, potentially reflecting different crystalline forms or purity thresholds [3] [4]. The compound features a racemic mixture (DL-form) containing both D and L enantiomers, which is particularly important to consider when incorporating it into biological systems where stereospecificity may influence activity and recognition.

The structural characteristics of this compound include a fluorine atom substituted at the β-position of the valine side chain, creating a tertiary carbon center with fluorine and two methyl groups. This substitution pattern maintains similar steric bulk to natural valine while introducing significant electronic differences that influence both its chemical behavior and spectroscopic properties. The compound can be represented by the SMILES notation CC(C)(F)C(N)C(O)=O and the InChIKey ZFUKCHCGMBNYHH-UHFFFAOYSA-N, which provide standardized representations of its molecular structure for database searching and chemical informatics applications [3] [5].

Key Properties for Experimental Design

Table 1: Key physicochemical properties of this compound

Property Specification Experimental Relevance
Chemical Formula C₅H₁₀FNO₂ Molecular weight calculations and stoichiometric determinations
Molecular Weight 135.14 g/mol Concentration calculations for solution preparation
Purity ≥94% (Thermo Scientific), ≥99.0% (Sigma-Aldrich) Critical for reproducible biological and spectroscopic applications
Appearance White to off-white crystalline powder Visual identification and quality assessment
Melting Point/Decomposition ~210°C (dec.) [3] / ~250°C (dec.) [4] Thermal stability guidance for storage and handling
Storage Conditions 2-8°C [5] Maintains stability and prevents decomposition
Predicted pKa 1.91±0.12 [5] Solubility optimization and buffer selection

The spectroscopic properties of this compound make it particularly valuable for NMR-based applications. The fluorine atom provides a sensitive probe for ¹⁹F-NMR experiments, with chemical shifts that are highly responsive to changes in the local environment. This environmental sensitivity enables researchers to monitor conformational changes, binding events, and dynamic processes in proteins incorporating this unnatural amino acid. Additionally, the absence of natural abundance fluorine in biological systems means that spectra are simplified without background signals, allowing for clear interpretation of experimental results even in complex biological mixtures [2].

Research Applications

Bacterial Growth Inhibition

This compound demonstrates significant antibacterial properties against certain bacterial strains, functioning as a metabolic inhibitor that disrupts normal protein synthesis pathways. The compound's mechanism of action likely involves its incorporation into bacterial proteins in place of natural valine, resulting in the production of non-functional polypeptides with compromised structural integrity or activity. This incorporation disrupts critical cellular processes and ultimately inhibits bacterial growth, making this compound a valuable tool for studying bacterial metabolism and resistance mechanisms [1].

The specificity of inhibition varies between bacterial species, with some showing heightened sensitivity while others may possess metabolic bypass mechanisms. This selective inhibition pattern provides researchers with a chemical tool to probe differences in amino acid metabolism and protein synthesis machinery across bacterial taxa. Additionally, the growth inhibition effects can be leveraged in experimental systems to select for mutants with altered amino acid uptake or metabolism, facilitating genetic studies of these pathways. When applying this compound as a bacterial growth inhibitor, researchers should empirically determine the effective concentration range for their specific bacterial strain of interest, as sensitivity can vary significantly based on genetic background, growth medium composition, and metabolic state [1].

Peptide Synthesis and Engineering

The incorporation of this compound into synthetic peptides represents one of its most valuable applications, enabling the creation of fluorine-labeled peptides with enhanced properties for various research applications. In peptide synthesis, this unnatural amino acid provides a strategic ¹⁹F-NMR probe that can report on local structural environments, conformational changes, and binding interactions without the complexity associated with natural abundance signals in ¹H-NMR. The Fmoc-protected derivative (Fmoc-3-fluoro-DL-valine) is commercially available and designed specifically for solid-phase peptide synthesis using standard Fmoc chemistry protocols [1] [6].

Table 2: Research applications of this compound

Application Area Specific Use Experimental Advantage
Bacterial Studies Growth inhibition of susceptible strains Metabolic probing and selection tool
Peptide Synthesis Incorporation into synthetic peptides ¹⁹F-NMR probe for structural studies
Protein NMR Sequence-selective labeling with ¹⁹F Simplified spectra for binding studies
Fragment Screening Protein-observed ¹⁹F-NMR (PrOF NMR) Detection of weak binding interactions
Drug Discovery Assessment of protein druggability Identification of ligand-efficient fragments

The structural implications of incorporating this compound into peptides arise from the combination of maintained steric bulk and altered electronic properties compared to natural valine. While the isopropyl group of valine contributes to β-sheet propensity in secondary structure, the introduction of fluorine at the 3-position modifies the electronic character and potential hydrogen bonding capacity of the side chain. This modification can influence peptide folding, stability, and molecular recognition properties in ways that are both predictable and tunable. Researchers have exploited these properties to create peptide-based sensors, inhibitors, and structural probes that leverage the ¹⁹F nucleus as a sensitive reporter of environmental changes [1] [2].

Experimental Protocol: Protein-Observed ¹⁹F-NMR (PrOF NMR) for Fragment Screening

Protein Expression and Labeling

The PrOF NMR approach requires site-selective incorporation of this compound into recombinant proteins, typically achieved through bacterial expression systems with controlled amino acid supplementation [2]:

  • Step 1: Strain Selection - Choose appropriate expression host based on labeling strategy. For auxotrophic approaches, use DL39(DE3) cells; for non-auxotrophic labeling, BL21(DE3) strains are suitable.
  • Step 2: Medium Preparation - Prepare minimal medium (e.g., M9) with all essential nutrients except valine. For auto-induction systems, include appropriate carbon sources and induction agents.
  • Step 3: Labeling Supplement - Add filter-sterilized this compound to final concentration of 50-100 mg/L. Higher concentrations may be necessary for efficient labeling depending on the specific protein and expression system.
  • Step 4: Protein Expression - Inoculate with transformed bacteria and grow at 37°C until OD₆₀₀ reaches 0.6-0.8. Induce with IPTG (typically 0.1-1.0 mM) and continue expression for 4-16 hours at appropriate temperature (often 18-30°C for improved folding).
  • Step 5: Protein Purification - Harvest cells by centrifugation, disrupt using sonication or French press, and purify labeled protein using appropriate chromatography methods (affinity, ion exchange, or size exclusion).

Critical Consideration: The efficiency of this compound incorporation should be verified by mass spectrometry to confirm labeling success and quantify incorporation rates. Typical yields for fluorinated proteins range from 20-70 mg/L depending on the specific protein, expression system, and labeling conditions [2].

NMR Sample Preparation

Proper sample preparation is essential for high-quality PrOF NMR spectra:

  • Step 1: Buffer Selection - Choose appropriate NMR buffer (e.g., 20-50 mM phosphate, pH 6.5-7.5) with minimal fluorine background. Avoid TRIS and other amines that may contain fluorinated contaminants.
  • Step 2: Protein Concentration - Concentrate purified protein to 25-100 μM using centrifugal concentrators with appropriate molecular weight cutoff. This concentration range typically provides excellent signal-to-noise in modern NMR instruments with cryoprobes.
  • Step 3: Sample Formulation - Add D₂O (5-10% final volume) for field-frequency locking. Include reducing agents (e.g., DTT or TCEP) if required for protein stability.
  • Step 4: Reference Standard - Add a small amount (microliter range) of internal standard (e.g., trifluoroacetic acid or 4-fluoro benzene) at known concentration for chemical shift referencing, or use external referencing methods.
  • Step 5: Transfer to NMR Tube - Carefully transfer 300-500 μL of sample to a high-quality NMR tube, avoiding bubbles or particulates that may degrade spectral quality [2].
Fragment Screening Workflow

The following diagram illustrates the complete experimental workflow for fragment screening using this compound labeled proteins and PrOF NMR:

Diagram 1: Experimental workflow for protein-observed ¹⁹F-NMR fragment screening using this compound labeled proteins.

Data Collection Parameters

Optimal NMR acquisition parameters for PrOF NMR screening:

  • Step 1: Instrument Setup - Use NMR spectrometer with ¹⁹F observation capability (preferably with cryoprobe for enhanced sensitivity). Set probe temperature to 25°C or appropriate temperature for protein stability.
  • Step 2: Pulse Sequence - Employ standard 1D ¹⁹F pulse sequence with presaturation for water suppression (if applicable) or simple 1-pulse experiment with relaxation delay.
  • Step 3: Acquisition Parameters - Set spectral width to 20-50 ppm (centered on protein fluorine resonances), acquisition time of 0.5-1.0 seconds, and relaxation delay of 1.0-1.5 seconds to ensure full relaxation between scans.
  • Step 4: Scans and Time - Collect 128-512 scans per spectrum, requiring approximately 5-20 minutes per sample depending on protein concentration and instrument sensitivity.
  • Step 5: Processing - Apply appropriate apodization function (exponential line broadening of 5-20 Hz), Fourier transformation, phase correction, and baseline correction [2].

Data Analysis and Interpretation

Spectral Interpretation and Hit Identification

The analysis of PrOF NMR data focuses on identifying chemical shift perturbations (CSPs) that indicate fragment binding to the this compound labeled protein:

  • Hit Criteria Definition: Establish threshold values for significant CSPs, typically 0.05-0.1 ppm for unambiguous hits, though smaller shifts may be meaningful depending on signal-to-noise and shift pattern.
  • Mixture Deconvolution: When screening fragment mixtures, identify mixtures causing CSPs then rescreen individual components from active mixtures to identify the specific binding fragment.
  • Binding Site Assessment: Analyze the pattern of CSPs across different fluorinated positions (when multiple labeling sites are available) to preliminary mapping of binding sites.
  • False Positive Mitigation: Implement control experiments to identify non-specific binders, including competition with known ligands and testing against unrelated proteins.

The simplicity of ¹⁹F NMR spectra compared to ¹H-¹⁵N HSQC experiments significantly accelerates data analysis. While a typical ¹⁹F NMR spectrum of a labeled protein may contain only a few resolved resonances, the high sensitivity of fluorine chemical shifts to environmental changes enables robust detection of binding events even for low-affinity fragments (Kd values in the micromolar to millimolar range) [2].

Binding Affinity and Ligand Efficiency Determination

For confirmed hits, quantitative analysis of binding affinity provides critical information for prioritizing fragments for further development:

  • Step 1: Titration Experiment - Prepare series of samples with constant protein concentration (25-50 μM) and varying fragment concentrations (typically spanning 0.1-10 × estimated Kd).

  • Step 2: CSP Measurement - Collect ¹⁹F NMR spectrum at each concentration and measure chemical shift changes for each resolved resonance.

  • Step 3: Kd Calculation - Fit CSP vs. concentration data to standard binding isotherm using non-linear regression analysis according to the equation:

    Δδ = Δδmax × ([L] / (Kd + [L]))

    where Δδ is the observed chemical shift change, Δδmax is the maximum change at saturation, and [L] is the ligand concentration.

  • Step 4: Ligand Efficiency - Calculate ligand efficiency (LE) using the formula:

    LE = (-RT ln Kd) / NHA

    where R is the gas constant, T is temperature in Kelvin, Kd is the dissociation constant, and NHA is the number of non-hydrogen atoms in the fragment [2].

Table 3: Expected performance characteristics for PrOF NMR screening with this compound

Parameter Typical Range Optimized Conditions
Protein Concentration 25-100 μM Balance between signal-to-noise and consumption
Fragment Concentration 0.1-5 mM High concentration enables weak affinity detection
Detection Limit (Kd) 1 μM - 10 mM Optimal for fragment screening
Screening Rate 5-20 minutes/sample Enables 50-100 compounds per day
Hit Rate Average 8.2% across screening centers Varies by target druggability
Ligand Efficiency >0.3 kcal/mol/HA Indicates high-quality fragments

Technical Considerations and Troubleshooting

Experimental Optimization

Successful implementation of PrOF NMR with this compound requires attention to several technical aspects:

  • Labeling Efficiency: If protein yields or fluorine incorporation are suboptimal, consider varying the concentration of this compound in the expression medium (from 25-200 mg/L), adjusting induction timing (OD at induction), or exploring different bacterial strains (DL39 for strict auxotrophy, BL21 for non-auxotrophic expression).
  • Spectral Quality: For poor signal-to-noise ratios, increase protein concentration (up to 100 μM if solubility permits), extend acquisition time (more scans), or utilize instrumental sensitivity enhancement (cryoprobes). Ensure proper sample temperature and pH control to maximize protein stability and spectral quality.
  • Binding Detection: If no CSPs are observed despite confirmed binding by other methods, verify that the fluorinated positions are located in relevant regions of the protein. Consider alternative labeling positions or different fluorinated amino acids if the binding site is distant from current probes.
  • Non-Specific Binding: For excessive hit rates suggesting promiscuous binding, include control proteins (e.g., BSA) to identify non-specific binders, implement competition experiments with known ligands, or adjust buffer conditions (e.g., add mild detergents) to reduce false positives [2].
Comparative Advantages and Limitations

The PrOF NMR approach using this compound offers several distinct advantages compared to other fragment screening methods:

  • Advantages:

    • Background-Free Detection: Natural absence of fluorine in biological systems eliminates background signals
    • Sensitivity: ¹⁹F chemical shifts are highly sensitive to environmental changes
    • Speed: Simple 1D spectra with short acquisition times enable high-throughput screening
    • Versatility: Tolerant of various buffer conditions, including detergents
    • Low Protein Consumption: Requires only 20-50 mg of protein for screening hundreds of fragments
    • Structural Information: CSP patterns provide preliminary binding site information
  • Limitations:

    • Labeling Requirement: Need for recombinant protein expression with incorporated probe
    • Potential Perturbation: Fluorination may occasionally affect protein structure or function
    • Limited Probes: Restricted to surface-accessible labeling sites
    • Spectral Complexity: For proteins with multiple labeling sites, resonance assignment may be challenging [2]

Conclusion

This compound serves as a powerful biochemical probe that enables innovative applications in drug discovery research, particularly through protein-observed ¹⁹F-NMR spectroscopy. Its unique properties—including minimal natural abundance background, high environmental sensitivity, and minimal structural perturbation—make it ideally suited for fragment-based screening campaigns against protein targets of therapeutic interest. The detailed protocols provided in this document offer researchers a comprehensive framework for implementing PrOF NMR studies, from initial protein labeling with this compound through data analysis and hit validation.

The future applications of this compound continue to expand as researchers develop new methodologies leveraging its unique properties. Emerging uses include multiplexed screening approaches where multiple fluorinated proteins are screened simultaneously, in-cell NMR studies probing protein behavior in native environments, and time-resolved studies of protein folding and function. Furthermore, the combination of this compound with other biophysical and computational methods continues to enhance its utility in structural biology and drug discovery. As these methodologies mature, this compound will remain an essential tool in the researcher's arsenal for probing complex biological questions and advancing therapeutic development.

References

3-Fluoro-DL-valine protein labeling techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Fluoro-DL-Valine

This compound is a synthetic, unnatural amino acid where one hydrogen on the beta-carbon of the valine side chain is replaced with a fluorine atom [1]. This modification imparts unique properties:

  • Molecular Weight: 135.14 g/mol [1]
  • Chemical Formula: C5H10FNO2 [1]
  • CAS Number: 43163-94-6 [2] [1]
  • Form: White to off-white powder [2]
Primary Application Description
Bacterial Growth Inhibitor Has activity in inhibiting the growth of certain bacteria [1].
Peptide Synthesis Building Block Used in solid-phase peptide synthesis (SPPS) as an Fmoc-protected derivative (Fmoc-3-fluoro-DL-valine) [3].
NMR Spectroscopy Probe While not explicitly documented for this compound in the search results, fluorinated amino acids like it are valuable for 19F-NMR to study protein structure and dynamics [4].

Application Note 1: Incorporation into Peptides via Solid-Phase Synthesis

This protocol details the use of Fmoc-3-fluoro-DL-valine for incorporating this unnatural amino acid into synthetic peptides [3].

Detailed Protocol

  • Objective: To synthesize a peptide containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
  • Principle: The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is removed with a base, allowing the amino acid to couple to the growing peptide chain on a resin. This strategy is orthogonal to other protecting groups like Boc (tert-butoxycarbonyl) [3].

Workflow: Peptide Synthesis with Unnatural Amino Acids

Start Start: Resin-Bound Growing Peptide Chain Deprotection Step 1: Fmoc Deprotection Start->Deprotection Wash1 Wash to Remove Deprotection Reagents Deprotection->Wash1 Coupling Step 2: Couple Fmoc-3-Fluoro-DL-Valine Wash1->Coupling Wash2 Wash to Remove Coupling Reagents Coupling->Wash2 Decision Peptide Chain Complete? Wash2->Decision Decision->Deprotection No Cleavage Step 3: Cleave Peptide from Resin Decision->Cleavage Yes End End: Purified Fluoro-Peptide Cleavage->End

Materials

  • Amino Acid: Fmoc-3-fluoro-DL-valine (e.g., Santa Cruz Biotechnology, sc-327685) [3]
  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
  • Reagents: Deprotection reagent (e.g., 20% Piperidine in DMF), Coupling reagents (e.g., HBTU/HATU and DIPEA), Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

Step-by-Step Procedure

  • Deprotection: Place the resin in a peptide synthesis vessel. Wash with DMF. Treat with 20% piperidine in DMF (1 x 1 min, then 1 x 5 min) to remove the Fmoc group from the N-terminus of the current residue. Wash thoroughly with DMF.
  • Coupling: In a separate container, dissolve Fmoc-3-fluoro-DL-valine (typically 3-5 equivalents) in a minimal volume of DMF. Add coupling reagents (e.g., HBTU/HATU and DIPEA, 3-5 equivalents each). Mix this solution with the resin and agitate for 45-90 minutes.
  • Wash: After coupling, drain the reaction solution and wash the resin sequentially with DMF and DCM.
  • Repetition: Repeat steps 1-3 for each subsequent amino acid in the target sequence.
  • Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5) for 2-4 hours to simultaneously cleave the peptide from the resin and remove any remaining side-chain protecting groups.
  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, isolate by centrifugation, and redissolve for purification (typically via reversed-phase HPLC). Confirm identity and purity using Mass Spectrometry (MS) and Analytical HPLC.

Application Note 2: Amino Acid-Specific Labeling for NMR

This protocol, adapted from a 2024 study, describes how to incorporate fluorinated amino acids like this compound into proteins expressed in mammalian cells for NMR studies [4]. This method is crucial for proteins that cannot be functionally expressed in E. coli, such as those requiring glycosylation [4].

Detailed Protocol

  • Objective: To produce an isotopically labeled protein with this compound incorporated for 19F-NMR spectroscopy.
  • Principle: Mammalian cells (like Expi293F) are grown in a specially designed media that lacks a specific natural amino acid (e.g., Valine). The fluorinated analogue (this compound) is supplemented, and the cellular machinery incorporates it during protein expression [4].

Workflow: Mammalian Cell Protein Expression with Fluorinated Amino Acids

A A. Prepare Valine-Deficient Media B B. Supplement with this compound A->B C C. Transfect with Target Plasmid B->C D D. Express Protein (7 days) C->D E E. Purify Protein via IMAC D->E F F. Analyze by NMR/MS E->F

Materials

  • Cell Line: Expi293F cells (a non-adherent human embryonic kidney cell line) [4]
  • Expression Vector: Plasmid containing the gene of interest (e.g., pGDom vector used for TCRβ subunit) [4]
  • Media: Expi293 Expression Medium, custom Valine-deficient media [4]
  • Amino Acid: this compound [1]
  • Transfection Reagent: ExpiFectamine 293 Transfection Kit or equivalent

Step-by-Step Procedure

  • Cell Culture: Grow Expi293F cells in standard expression medium to a density of 2–3 x 10^6 cells/mL [4].
  • Media Replacement: On the day of transfection, pellet the cells and resuspend them in the custom Valine-deficient medium that has been supplemented with this compound. The study cited used less than 20 mg of labeled amino acids for a 30 mL culture to achieve a 200 μM NMR sample [4].
  • Transfection: Transfect the cells with the plasmid containing your protein of interest using the standard ExpiFectamine 293 protocol [4].
  • Expression: Incubate the culture for typically 7 days. Maintain optimal conditions (37°C, 8% CO2, with orbital shaking). Feed the cells as recommended by the transfection system guidelines [4].
  • Harvest and Purification:
    • Clarification: Centrifuge the culture to remove cells. The target protein, if secreted, will be in the supernatant [4].
    • Purification: Purify the protein from the supernatant using Immobilized Metal Affinity Chromatography (IMAC) thanks to the C-terminal His-tag [4].
  • Analysis: Confirm successful incorporation and protein integrity using Mass Spectrometry. The 19F-labeled protein can now be used for NMR experiments to study protein structure, dynamics, and interactions [4].

Critical Considerations & Safety

  • Handling: this compound is classified as a combustible solid. Use personal protective equipment including gloves, eyeshields, and an N95 respirator [2].
  • Storage: Store the product at room temperature in continental US [1].
  • Racialmic Mixture: The "DL-" prefix indicates this is a 50/50 mixture of D- and L-enantiomers. For biological systems where only the L-form is incorporated, this is inefficient and may require purification of the L-isomer for optimal results.
  • Biological Activity: Be aware of its inherent antibacterial activity, which could complicate experiments in certain biological contexts [1].

Future Perspectives

While this compound itself is a tool for synthesis and inhibition, the field of protein analysis is rapidly advancing. New protein sequencing technologies, such as nanopore sequencing and recognition tunneling, are being developed that could, in the future, potentially detect and locate such unnatural amino acids directly within protein sequences [5].

References

3-Fluoro-DL-valine purity analysis ≥94%

Author: Smolecule Technical Support Team. Date: February 2026

Compound Specifications

The table below summarizes the basic technical data for 3-Fluoro-DL-valine from the search results.

Property Specification
CAS Number 43163-94-6 [1] [2] [3]
Molecular Formula C₅H₁₀FNO₂ [1] [2] [3]
Molecular Weight 135.14 g/mol [1] [2] [3]
Purity ≥94% [1] or 94% [2]
Physical Form White to pale cream crystalline solid or powder [3] [4]
Melting Point ~210 °C (decomposition) [3]
Storage 2-8°C [3]

Recommended Analytical Techniques for Purity Verification

While the search results do not contain explicit protocols for analyzing this compound itself, they mention several high-resolution techniques that are applicable for chiral separation and purity analysis of similar amino acids. You can adapt these methodologies for your specific needs.

Technique Application Context Key Details from Literature

| Three-Dimensional HPLC (3D-HPLC) | Discriminative determination of aliphatic chiral amino acids [5]. | • 1st Dimension: Reversed-phase column (e.g., Singularity RP18). • 2nd Dimension: Mixed-mode column (e.g., Singularity MX-103). • 3rd Dimension: Pirkle-type enantioselective column (e.g., Singularity CSP-001S) [5]. | | HPLC with Chiral Derivatization | Resolution of acidic D- and L-amino acid enantiomers, including N-methylated variants [6]. | • Derivatizing Reagent: N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂). • Column: Reversed-phase ODS-Hypersil. • Elution: Gradient with TFA/water and TFA/MeCN. • Detection: UV absorption at 340 nm (sensitivity: 5-10 picomoles) [6]. | | Protein-observed 19F-NMR (PrOF NMR) | Used for screening protein binding with fluorinated amino acids; confirms the functionality of the incorporated fluorinated compound [7]. | • Nucleus: 19F. • Sensitivity: High due to 100% natural abundance and absence in biological systems. • Application: Detects changes in chemical shifts upon binding, confirming the label is present and active [7]. |

Frequently Asked Questions

  • Q1: The purity of my this compound is listed as 94% or higher. What constitutes the remaining percentage?

    • The Certificate of Analysis (CoA) for the specific lot should provide a detailed breakdown of impurities [1]. Common impurities can include residual solvents, water, isomeric impurities, or inorganic salts.
  • Q2: How can I confirm the enantiomeric purity of this DL-mixture?

    • The DL-form is an equimolar mixture of D- and L-enantiomers. To verify this ratio, use the HPLC with Chiral Derivatization method described above [6]. The 3D-HPLC system is also a powerful tool for separating aliphatic amino acid enantiomers [5].
  • Q3: Can this compound be incorporated into proteins for structural studies?

    • Yes. The search results highlight that fluorinated amino acids like 3-fluorotyrosine and 4-fluorophenylalanine are routinely used for Protein-observed 19F-NMR (PrOF NMR) [7]. While this compound is mentioned as a "fluorescent-tagged amino acid" [1], its direct use in PrOF NMR is not detailed. Successful incorporation would require metabolic engineering in bacterial expression systems, similar to the described fluorinated aromatic amino acids [7].

Troubleshooting Common Experimental Issues

The workflow below outlines a general approach to address potential issues when using this compound in experiments, particularly in protein incorporation studies.

Start Start: Experiment Issue (e.g., low yield, no signal) Step1 Verify Compound Purity & Identity (See Table 1) Start->Step1 Step1->Step1 Purity low Step2 Check Incorporation Efficiency Step1->Step2 Purity confirmed Step3 Troubleshoot Assay Conditions Step2->Step3 Incorporation successful Step4 Re-optimize Protocol Step2->Step4 Low incorporation Step3->Step4 Issue identified Step3->Step4 Assay conditions suboptimal

Steps Explained:

  • Verify Compound Purity & Identity: Before use, confirm the compound's purity and identity via its Certificate of Analysis, melting point, or NMR/MS [1] [3].
  • Check Incorporation Efficiency: If using it for protein labeling, low incorporation can cause weak signals. Re-optimize the expression system's metabolic pathways and growth conditions [7].
  • Troubleshoot Assay Conditions: For binding studies, if no signal change is observed in PrOF-NMR, systematically vary buffer, pH, and temperature, as 19F chemical shifts are highly sensitive to the environment [7].

Experimental Workflow for PrOF NMR

This workflow details the general procedure for using a fluorinated amino acid in a Protein-observed 19F-NMR (PrOF NMR) study, based on the methodology described in the search results [7].

Step1 1. Protein Expression & Labeling Step2 2. Protein Purification & Characterization Step1->Step2 Sub1 • Use auxotrophic E. coli strain (e.g., DL39) or standard strain (e.g., BL21). • Add fluorinated amino acid to culture media. Step1->Sub1 Step3 3. NMR Sample Preparation Step2->Step3 Sub2 • Purify via standard methods (e.g., IMAC). • Confirm labeling efficiency and purity via SDS-PAGE and Mass Spectrometry. Step2->Sub2 Step4 4. Fragment Screening & Data Acquisition Step3->Step4 Sub3 • Use protein at 25-100 µM concentration. • Prepare in appropriate NMR buffer. • Conditions tolerant of detergents. Step3->Sub3 Step5 5. Data Analysis & Kd Determination Step4->Step5 Sub4 • Acquire 1D 19F NMR spectra. • Add fragments individually or in mixtures. • Monitor chemical shift perturbations. Step4->Sub4 Sub5 • Quantify chemical shift changes. • Calculate dissociation constants (Kd). • Assess ligand efficiency. Step5->Sub5

References

3-Fluoro-DL-valine handling irritant precautions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Hazard Summary

The table below summarizes the key identification and hazard information for 3-Fluoro-DL-valine.

Property Description
CAS Number 43163-94-6 [1] [2] [3]
Molecular Formula C₅H₁₀FNO₂ [1] [2] [3]
Molecular Weight 135.14 g/mol [1] [2] [3]
Physical Form White to off-white crystalline solid [2] [3]

| Hazard Statements (GHS)| H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [3] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, and type N95 respirator (US) are recommended [2]. |

Frequently Asked Questions for Researchers

Q1: What are the specific handling precautions for this compound? A1: Based on the hazard classifications, you should adhere to the following precautions:

  • Personal Protection: Always wear appropriate gloves, eye protection (eyeshiields), and consider using an N95 respirator to protect against airborne powder [2] [3].
  • Skin & Eye Contact: Avoid contact with skin and eyes. The compound is known to cause skin and serious eye irritation [3].
  • Inhalation: Avoid breathing dust, as it may cause respiratory irritation [3]. Use in a well-ventilated area or a fume hood.

Q2: How should I store this compound? A2: The recommended storage condition is at 2-8°C [3]. Please store the product under the recommended conditions in the provided Certificate of Analysis (CoA) [1].

Q3: What is the primary research application of this compound? A3: this compound is an unnatural amino acid with two main research applications:

  • Bacterial Growth Inhibitor: It has activity inhibiting the growth of certain bacteria [1].
  • Peptide Synthesis: It can be used in the synthesis of specific bioactive peptides, providing variety for compound research and development [1] [2].

Q4: Where can I find the purity and pricing for this compound? A4: Purity and pricing vary by supplier. The table below provides a summary from the search results for easy comparison.

Supplier Catalog Number Purity Quantity Price
Sigma-Aldrich 47581 ≥99.0% [2] 25 mg $73.50 [3]
Matrix Scientific 002820 95% [3] 100 mg $103.00 [3]
Matrix Scientific 002820 95% [3] 250 mg $205.00 [3]
TRC F597768 Information not specified 100 mg $175.00 [3]

Experimental Context: Use in Protein 19F-NMR

While the search results do not provide a specific experimental protocol for this compound, they detail the use of fluorinated amino acids in Protein-observed 19F-NMR (PrOF NMR) for fragment screening [4]. This context is crucial for understanding its potential application in drug discovery.

The following workflow illustrates how fluorinated amino acids are typically used in this powerful methodology:

prof_nmr_workflow Start Start: Protein Target A 1. Label Protein with 19F-Amino Acid Start->A B 2. Obtain 1D 19F-NMR Baseline Spectrum A->B C 3. Add Fragment Library (Mixtures or Singles) B->C D 4. Observe Chemical Shift Perturbations in NMR C->D E 5. Quantify Binding (Kd, Ligand Efficiency) D->E End Output: Hit Fragments E->End

Key Experimental Details from the Literature:

  • Sensitivity: PrOF NMR generates simple 1D spectra and can detect binding events at low to mid-micromolar protein concentrations (e.g., 25–100 μM) [4].
  • Labeling: Proteins are recombinantly expressed in E. coli using commercially available fluorinated amino acids. High labeling efficiency and good protein yields (often >50 mg/L) can be achieved [4].
  • Screening: The method is well-suited for screening fragment libraries. It allows for testing mixtures of compounds, deconvoluting hits by identifying which cause a chemical shift in the protein's NMR signal [4].

Troubleshooting Guide

Problem: Low or unexpected yield when incorporating this compound into a peptide.

  • Potential Cause 1: Racemic mixture. The "DL-" prefix indicates this is an equal mixture of the D- and L- enantiomers [1]. This will likely result in a mixture of diastereomers upon incorporation into a peptide, potentially affecting purity, properties, and analytical results.
  • Solution: If your research requires a specific stereoisomer, you may need to source or synthesize the separate D- or L-enantiomer, which was not found in the current search results.

Problem: Need to confirm the identity and purity of the compound.

  • Solution: Always consult the Certificate of Analysis (CoA) provided by the supplier for your specific batch. This document contains vital quality control data. Physical characteristics like its white, crystalline solid form and a melting point of approximately 210°C (with decomposition) can serve as preliminary checks [2] [3].

References

3-Fluoro-DL-valine solubility and solvent selection

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties of 3-Fluoro-DL-valine

Property Specification
CAS Number 43163-94-6 [1] [2]
Molecular Formula C5H10FNO2 [1] [2]
Molecular Weight 135.14 g/mol [1] [2]
Physical Form White to off-white powder [3]
Melting Point ~210 °C (decomposition) [1] [2] / ~250 °C (decomposition) [4]
Density 1.172 g/cm³ [1] [2]
Storage Store as a powder at -20°C for long-term stability [1]

Solubility and Solvent Selection

Summary of Solubility Data
Solvent / System Solubility & Notes
DMSO Recommended primary solvent for preparing stock solutions [1].
Water Likely soluble. Used in mixture formulations for in vivo studies [1].
Ethanol Likely soluble. Used in mixture formulations for in vivo studies [1].
DMF Likely soluble. Used in peptide synthesis protocols [3].
In Vitro Solvents DMSO, H2O, Ethanol, DMF [1].
In Vivo Formulations See "Detailed Protocol for In Vivo Formulations" below [1].
Detailed Protocol for In Vivo Formulations

For animal studies, this compound is typically first dissolved in a small amount of DMSO and then mixed with other solvents and saline. The following table outlines common formulations [1]:

Injection Formulation Composition (Example for 1 mL final solution)

| Formula 1 | 10% DMSO → 5% Tween 80 → 85% Saline (e.g., 100 μL DMSO → 50 μL Tween 80 → 850 μL Saline) | | Formula 2 | 10% DMSO → 40% PEG300 → 5% Tween 80 → 45% Saline | | Formula 3 | 10% DMSO → 90% Corn Oil | | Oral Formulation | Suspend in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [1] |

Workflow for Preparing an In Vivo Solution: This diagram illustrates the general workflow for creating a solution suitable for animal studies, based on the formulations above.

in_vivo_workflow Start Prepare In Vivo Solution Step1 1. Create DMSO Stock Solution (Dissolve compound in pure DMSO) Start->Step1 Step2 2. Add Primary Solvent (Add PEG300, Corn Oil, etc.) Step1->Step2 Step3 3. Add Surfactant (if required) (Add Tween 80, Cremophor, etc.) Step2->Step3 Step4 4. Dilute to Final Volume (Add Saline or water) Step3->Step4 Step5 5. Final Homogeneous Solution (Ready for administration) Step4->Step5

Troubleshooting Common Experimental Issues

Problem: Compound won't dissolve in aqueous buffer.

  • Solution: First, dissolve the compound in a minimal volume of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Then, dilute this stock into your aqueous buffer while vortexing. The final DMSO concentration should be compatible with your experimental system (typically <1% for cell cultures) [1].

Problem: Need to use the compound in peptide synthesis.

  • Solution: this compound is qualified for solution-phase peptide synthesis [3]. The reaction can be performed in standard solvents like DMF or greener alternatives like propylene carbonate (PC), which has been shown to be an effective, less toxic solvent for peptide bond formation [5].

Problem: Observation of precipitation after dilution from stock.

  • Solution: This indicates the compound has exceeded its solubility in the final working solution. Ensure the DMSO stock is fully dissolved first. If precipitation persists, consider slightly increasing the DMSO percentage (if experimentally permissible), using a different surfactant like Cremophor, or briefly sonicating the final solution with gentle heating (≤50°C) [1].

Safety and Handling Guidelines

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat. Consider using an N95 respirator when handling powder to avoid inhalation [3] [2].
  • Stability Note: The compound is stable at ambient temperature for short periods but should be stored at -20°C for long-term stability [1].
  • Incompatibilities: Incompatible with acid chlorides, acid anhydrides, oxidizing agents, chloroformates, and reducing agents [4].

References

3-Fluoro-DL-valine spectral data characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the key chemical and physical property information for 3-Fluoro-DL-valine found in the search results.

Property Value
CAS Number 43163-94-6 [1] [2]
Molecular Formula C5H10FNO2 [1] [2]
Molecular Weight 135.14 g/mol [2]
IUPAC Name 2-amino-3-fluoro-3-methylbutanoic acid [2]
SMILES CC(C)(F)C(N)C(O)=O [1] [2]
Purity / Assay ≥99.0% [1] / 94% [2]
Form White powder [1]
Melting Point ~210 °C (dec.) [1] / ∽250°C (decomposition) [2]
Application Peptide synthesis [1]

Biological Context of Valine

To help with your research in drug development, the following diagram illustrates the key metabolic role of valine in humans. This compound may be used to study or disrupt this pathway.

valine_metabolism Valine Metabolic Pathway in Humans Dietary_Protein Dietary Protein Valine Valine (Essential AA) Dietary_Protein->Valine Enzyme_Transamination Branched-Chain Aminotransferase Valine->Enzyme_Transamination KIV α-Ketoisovalerate (KIV) Enzyme_Transamination->KIV Enzyme_Dehydrogenase Branched-Chain α-Ketoacid Dehydrogenase Complex KIV->Enzyme_Dehydrogenase AcylCoA Isobutyryl-CoA Enzyme_Dehydrogenase->AcylCoA SuccinylCoA Succinyl-CoA AcylCoA->SuccinylCoA TCA_Cycle TCA Cycle (Energy Production) SuccinylCoA->TCA_Cycle

This diagram shows that valine is an essential amino acid, meaning it must be obtained from the diet as the human body cannot synthesize it [3]. Its catabolism (breakdown) is a key energy-producing pathway, particularly in muscle tissue [3].

Key Experimental Considerations

  • Handling and Storage: This compound is classified as a combustible solid and should be stored at ambient temperatures [2]. When handling, use appropriate personal protective equipment (PPE) such as gloves, eyeshields, and a US N95 respirator [1].
  • Primary Application: The documented use for this compound is in solution-phase peptide synthesis [1]. Fluorinated amino acids like this one are often incorporated into peptides to modify their stability, biological activity, or physicochemical properties.

References

3-Fluoro-DL-valine reaction optimization parameters

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

The table below summarizes the key identified properties of 3-Fluoro-DL-valine, which are fundamental for handling and experiment design [1] [2].

Property Specification
CAS Number 43163-94-6 [1] [2]
Molecular Formula C₅H₁₀FNO₂ [1] [2]
Molecular Weight 135.14 g/mol [2]
Quality/Assay ≥99.0% [1]
Physical Form White powder [1]
Melting Point ~210 °C (decomposes) [1]
Storage Store at room temperature [2]

Troubleshooting Guide: Handling & Synthesis

Problem Possible Cause Recommendations & Solutions
Low Purity/ Yield in Peptide Coupling Amino acid epimerization during activation/coupling [3]. Use coupling reagents with low epimerization risk (e.g., DIC) [3]. Add additives like HOAt or HOBt to suppress oxazolone formation [3].
Inhibited Bacterial Growth in Assays Natural antibacterial activity of this compound [2]. Include proper controls. Consider the compound's inherent bioactivity as a potential experimental variable, not just an impurity effect [2].
Difficulty in Purification Formation of epimerized by-products with nearly identical physical properties [3]. Optimize coupling to minimize epimerization. Use advanced purification techniques (e.g., preparative HPLC) capable of separating stereoisomers [3].

Experimental Protocols & Best Practices

Handling and Storage
  • Personal Protective Equipment (PPE): Wear eyeshields, gloves, and a US N95 respirator during handling [1].
  • Storage: The product can be stored at room temperature at the site of use [2]. It is classified as a Combustible Solid [1].
Coupling Reaction to Minimize Epimerization

Epimerization is a major concern during the activation of the carboxylic acid group for peptide bond formation. The following workflow outlines key decision points for minimizing this side reaction [3]:

G Start Start: Amino Acid Activation A Evaluate Coupling Reagent Start->A B High Epimerization Risk (e.g., EDC, DCC) A->B C Lower Epimerization Risk (e.g., DIC) A->C D Add Azole Additives (HOAt, HOBt) B->D Mitigation Strategy G Direct Enolization by Base B->G E Proceed with Coupling C->E F Oxazol-5(4H)-one Intermediate Forms D->F I High Purity Product E->I Correct stereochemistry maintained H Racemized/Epimerized Product F->H Nα attack leads to epimerization G->H

The mechanism of epimerization during peptide coupling primarily occurs through two pathways [3]:

  • Path A (Direct Enolization): A base directly abstracts the acidic alpha-proton (Hα), creating a planar anion. Re-protonation can occur from either side, leading to a racemic mixture.
  • Path B (Oxazol-5(4H)-one Formation): Strong activation of the carboxyl group can lead to the formation of an oxazolone intermediate. This ring can be opened by a nucleophilic attack, which may occur in a way that causes epimerization.
Selection of Coupling Reagents

Data from peptide synthesis studies highlight the importance of reagent choice. The table below compares the epimerization potential of different reagents, which can guide your selection when working with this compound [3]:

Coupling Reagent System Relative Epimerization Risk Notes / Context
EDC/HOAt High (29.8%) In synthesis of GIy-Phe-Pro-NH₂ [3].
EDC-HCl/HOAt High (24.1%) Slight improvement over EDC/HOAt [3].
DIC/HOAt Low (4.2%) Significantly suppresses epimerization [3].
DCC (in DCM) Varies by residue e.g., 5% for Val, 18% for Phe [3].
EDC (in DCM) Varies by residue Higher than DCC; e.g., 22% for Val [3].
DCC-HOBt (in DMF) Very Low Effectively suppresses epimerization [3].

Frequently Asked Questions

What is the primary application of this compound in research?

It is an unnatural amino acid used in peptide synthesis to create novel bioactive peptides and has shown inherent activity in inhibiting the growth of certain bacteria [1] [2].

Why is the racemic (DL-) form significant?

The "DL" indicates the compound is a mixture of both D- and L-enantiomers. This is crucial because each enantiomer can have different biological activities and interactions within a peptide chain [3]. Using the racemic mix can help explore these differential effects.

The search results lack specific optimization data. Where can I find more information?
  • Supplier Documentation: Always check the Certificate of Analysis (COA) provided by the vendor (e.g., Sigma-Aldrich) for batch-specific data [1].
  • Specialized Literature: Search for scientific papers on the use of 3-fluoro-valine or similar halogenated amino acids in peptide synthesis.
  • Analytical Characterization: Use techniques like chiral HPLC to monitor and quantify epimerization in your reactions directly.

References

3-Fluoro-DL-valine purification methods crystallization

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: 3-Fluoro-DL-valine Purification

Q1: What is the basic chemical and handling information for this compound? Before starting purification, it's important to know the basic properties of your compound. The data below comes from a commercial supplier [1].

Property Specification
CAS Number 43163-94-6 [1]
Synonyms 3-Fluorovaline [1]
Molecular Formula C5H10FNO2 [1]
Molecular Weight 135.14 g/mol [1]
Storage Store under the recommended conditions in the Certificate of Analysis [1]
Shipping Room temperature in continental US; may vary elsewhere [1]
Handling Note For research use only. Not for drug, household, or other uses [1]

Q2: What are common issues during crystallization and how can I fix them? Crystallization problems can arise from several factors. The table below summarizes common issues, their causes, and solutions based on general laboratory techniques [2].

Problem Potential Causes Troubleshooting Solutions

| No Crystals Form | Solution is not supersaturated; no nucleation site. | 1. Scratch the inside of the flask with a glass rod [2]. 2. Add a seed crystal (a small speck of saved crude or pure solid) [2]. 3. Evaporate a portion of the solvent and cool again [2]. | | Oily Solution | The compound has oiled out of solution instead of crystallizing. | 1. Re-dissolve the oil by warming the solution [2]. 2. Consider using a different solvent or mixed-solvent system [2]. 3. Ensure cooling is gradual, not rapid [2]. | | Crystals Form Too Fast | Rapid growth traps impurities, yielding low purity. | 1. Use more solvent to slow crystallization [2]. 2. Use a smaller flask to reduce the surface area for cooling [2]. 3. Insulate the flask to slow the cooling rate [2]. | | Low Yield | Too much solvent used; excessive loss to mother liquor. | 1. Concentrate the mother liquor by boiling off some solvent for a "second crop" [2]. 2. In future attempts, use the minimum amount of hot solvent needed for dissolution [2]. |

Experimental Workflow for Crystallization Troubleshooting

For a more visual guide, the following diagram outlines a logical troubleshooting path based on the symptoms you observe in the lab. This workflow synthesizes the general techniques from the FAQ into a step-by-step process [2].

Start Dissolved this compound solution cooling NoCrystals No crystals form Start->NoCrystals OilySolution Oily solution forms Start->OilySolution CrystalsFast Crystals form too fast Start->CrystalsFast TryScratch Scratch flask with glass rod NoCrystals->TryScratch TrySeed Add a seed crystal TryScratch->TrySeed TryConcentrate Boil off some solvent and cool again TrySeed->TryConcentrate Success Gradual crystal formation (Purification successful) TryConcentrate->Success ReheatOil Re-dissolve oil by warming OilySolution->ReheatOil ReheatOil->TrySeed AddSolvent Add more solvent CrystalsFast->AddSolvent SlowCooling Improve insulation for slower cooling AddSolvent->SlowCooling SlowCooling->Success

Diagram: A logical workflow for troubleshooting common crystallization problems.

Methodology: Seeding and Slow Cooling

For the most common issues—no crystal formation or rapid oiling—seeding and slow cooling are critical techniques. Here is a detailed protocol:

  • Prepare a Saturated Solution: Dissolve your crude this compound in the minimum amount of hot solvent required for complete dissolution [2].
  • Generate Seed Crystals:
    • Dip a clean glass stirring rod into the hot solution.
    • Remove it and allow the solvent to evaporate, which will leave a thin residue of micro-crystals on the rod [2].
  • Initiate Crystallization:
    • If the solution is clear and cool but no crystals have formed, touch the rod with the seed crystals to the surface of the solution or stir gently to dislodge them [2].
  • Promote Slow Growth:
    • Once nucleation begins, place the flask on an insulated surface (like a cork ring or paper towels).
    • Cover the flask with a watch glass to trap heat and slow down the cooling process. Ideal crystal growth often occurs over 15-20 minutes [2].

References

preventing degradation of 3-Fluoro-DL-valine

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Answer & Guidance
What is the storage recommendation? Store at room temperature in a dry place. The supplied powder is stable under these conditions [1].
What are the known stability risks? Avoid high temperatures (decomposition around 210°C) [2]. It is a combustible solid (Storage Category Code 11) [2], so keep away from ignition sources.
How can I confirm compound identity after storage? Use technique such as Mass Spectrometry to confirm molecular weight (135.14 g/mol) [1] or compare its NMR fingerprint to provided data [1].
Can it be incorporated into peptides? Yes, it is suitable for solution-phase peptide synthesis [2]. Fluorinated amino acids can increase peptide proteolytic stability [3].

Troubleshooting Guide

Observation Possible Cause Recommended Action
Physical appearance changes (e.g., clumping, discoloration) Exposure to moisture or light. Check desiccant in storage container; resynthesize or repurchase if significant change occurs.
Unexpected results in biological assays (e.g., loss of inhibitory effect) Compound degradation or inaccurate concentration. Prepare a fresh stock solution and confirm concentration using a calibrated analytical method (e.g., HPLC).
Poor yield or side reactions during peptide synthesis Reactive fluorinated side chain interfering with coupling. Review and optimize coupling reagents and protecting group strategy for fluorinated amino acids.

Experimental Protocols for Stability Assessment

To proactively monitor the stability of 3-Fluoro-DL-valine in your specific experimental conditions, you can employ the following analytical techniques.

Protocol 1: Routine Analysis by Thin-Layer Chromatography (TLC)

This is a quick method to check for the presence of degradation products before use.

  • Sample Preparation: Dissolve a small amount ( ~1 mg) of your stored this compound in a suitable solvent (e.g., methanol) to create a test solution. Also, prepare a reference sample from a newly opened or freshly synthesized batch.
  • Application: Spot both the test and reference solutions on a TLC plate.
  • Development: Place the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of n-butanol, acetic acid, and water).
  • Visualization: Develop the plate using ninhydrin solution, which reacts with amino acids to produce colored spots.
  • Interpretation: Compare the test and reference spots. The appearance of additional spots or significant streaking in the test sample indicates potential degradation. The primary spot for this compound should have an Rf value matching the reference.
Protocol 2: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

This method provides a quantitative measure of purity and is more sensitive than TLC. You can adapt the green HPLC method developed for other compounds [4].

  • Instrument Setup:
    • Column: Phenomenex Luna C18 (4.6 × 250 mm, 5 μm) or equivalent [4].
    • Mobile Phase: Isocratic system of Methanol and 0.1% Formic Acid in Water (60:40, v/v) [4].
    • Flow Rate: 1.0 mL/min.
    • Detection: UV detector (wavelength to be determined based on this compound's absorbance).
  • Procedure:
    • Prepare a standard solution of known concentration from a pure reference.
    • Inject and run your stored sample solution.
    • Compare the chromatograms. A decrease in the main peak area or the appearance of new peaks (degradants) at different retention times confirms degradation. The percentage of degradation can be calculated based on the area of the degradant peaks.

The following diagram outlines the logical workflow for diagnosing and addressing stability issues with this compound in the lab:

Start Observed Issue with This compound Q1 Physical State Changed? (e.g., discoloration, clumping) Start->Q1 Q2 Biological Activity Lost? Start->Q2 Q3 Purity in Question? Start->Q3 A1 Check storage container. Ensure dry, room temp conditions. Consider repurification. Q1->A1 Yes End Issue Resolved. Continue Experimentation. Q1->End No A2 Confirm identity via Mass Spec. Prepare fresh stock solution. Check assay conditions. Q2->A2 Yes Q2->End No A3 Run TLC or HPLC analysis. Compare to fresh standard. Identify degradants if present. Q3->A3 Yes Q3->End No A1->End A2->End A3->End

Troubleshooting workflow for this compound stability issues

Key Considerations for Handling

When working with this compound, keep these points in mind:

  • Personal Protection: Always wear appropriate gloves, safety glasses, and a lab coat. When handling powder, use an N95 respirator to avoid inhalation [2].
  • Solubility and Handling: The compound is supplied as a solid. Its solubility profile in common solvents is not detailed, so preliminary tests when preparing stock solutions are advised.
  • Documentation: Keep a detailed log of storage time, conditions, and results from any routine quality checks (like TLC) for each batch you use.

I hope this guide provides a solid foundation for your work with this compound. Should your research require in-depth structural analysis or stability studies under stress conditions (e.g., high temperature, extreme pH), techniques like Raman spectroscopy, as mentioned in one of the search results [5], could be very informative.

References

3-Fluoro-DL-valine analytical method development HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Methodological Foundation and Strategy

Although no specific method for 3-Fluoro-DL-valine was found, a robust approach for analyzing underivatized amino acids and alkyl amines is documented [1]. The core strategy involves using a reversed-phase HPLC system with a fluorescence detector (FLD) and online derivatization using o-phthaldialdehyde (OPA) to make the analytes detectable [1].

The table below summarizes the key parameters from this validated method, which can serve as a starting point for this compound.

Parameter Specification
HPLC Type High Performance Liquid Chromatography (HPLC)
Detection Fluorescence Detector (FLD)
Derivatization Online with OPA and 3-mercapto-propionic acid [1]
Excitation Wavelength 230 nm [1]
Emission Wavelength 450 nm [1]
Separation Column Reversed-Phase (Specific type not stated)
Run Time < 30 minutes [1]
Key Performance RSD for peak area < 2.35%; Good linearity (R² ≥ 0.99) [1]

HPLC Troubleshooting Guide for Method Development

You will likely encounter various challenges during method development and validation. The following table lists common HPLC issues and their solutions to assist in troubleshooting [2].

Problem Phenomenon Potential Causes Recommended Solutions
Retention Time Drift Poor temperature control; incorrect mobile phase; poor column equilibration [2] Use a column oven; prepare fresh mobile phase; increase equilibration time [2]
Broad Peaks Mobile phase change; low flow rate; column contamination; low temperature [2] Prepare fresh mobile phase/buffer; increase flow rate; replace guard/column; increase temperature [2]
Peak Tailing Blocked column; interfering peak; wrong mobile phase pH; active sites on column [2] Flush or replace column; adjust mobile phase composition/pH; change column type [2]
Extra / Ghost Peaks System contamination; carryover from previous injections [2] Flush system with strong organic solvent; use/replace guard column; filter sample; increase run time/gradient [2]
High Backpressure Column blockage; flow rate too high; mobile phase precipitation [2] Backflush column; lower flow rate; flush system and prepare fresh mobile phase [2]
Baseline Noise System leak; air bubbles; contaminated detector cell [2] Check and tighten fittings; degas mobile phase/purge system; clean flow cell [2]
Loss of Sensitivity Low injection volume; blocked needle; contaminated column; incorrect mobile phase [2] Check injection volume; flush/replace needle; replace guard column; prepare new mobile phase [2]

Experimental Workflow for Method Development

Based on the general methodology, you can adapt the following workflow. The diagram below outlines the key stages.

Sample Preparation Sample Preparation Online Derivatization Online Derivatization Sample Preparation->Online Derivatization HPLC-FLD Analysis HPLC-FLD Analysis Online Derivatization->HPLC-FLD Analysis Mobile Phase Prep Mobile Phase Prep Mobile Phase Prep->HPLC-FLD Analysis Data Validation Data Validation HPLC-FLD Analysis->Data Validation

  • Sample Preparation: Dissolve the this compound in a suitable solvent. The method for standard amino acids uses 0.1N HCl, but you may need to experiment with solvents like water or a water/acetonitrile mixture [1].
  • Online Derivatization: This is an automated process in the HPLC autosampler. It involves mixing the sample with borate buffer (pH 10.2) and the OPA derivatization reagent just before injection. The entire process takes about 5 minutes [1].
  • Mobile Phase Preparation: The cited method uses a gradient elution with two eluents. You will need to develop your own gradient program, starting with a tested method (e.g., 90% TFA/water and 10% TFA/MeCN, isocratic for 2 min, then a linear gradient to 70% TFA/MeCN) and optimizing from there [3].
  • HPLC-FLD Analysis: Inject the derivatized sample using the developed gradient. The fluorescence detector should be set at Ex: 230 nm / Em: 450 nm [1].
  • Data Validation: Validate the final method by testing its reproducibility (Relative Standard Deviation), recovery, linearity, and detection limits to ensure it is fit for purpose [1].

Key Considerations for Your Project

  • Start with a C18 Column: The reversed-phase separation in the foundational method is well-suited for a standard C18 column, which is a good starting point [1] [3].
  • Optimize the Derivatization: The concentration of OPA, the pH of the borate buffer, and the reaction time are critical for achieving strong and reproducible fluorescence. The cited method uses 5 mM OPA in 0.1 M borate buffer (pH 10.2) [1].
  • Explore Chiral Separation if Needed: The "DL" in the compound name indicates it is a racemic mixture (both D- and L- enantiomers). The method above will not separate the enantiomers. If chiral separation is required, you will need a specialized chiral column or a chiral derivatization agent, as seen in other research [4] [3].

References

3-Fluoro-DL-valine ≥99.0% HPLC purity

Author: Smolecule Technical Support Team. Date: February 2026

Product Specification Summary

The table below summarizes the available product information for 3-Fluoro-DL-valine from a major supplier.

Property Specification
Product Name This compound [1]
Catalog Number Aldrich 47581 [1]
Purity / Assay ≥99.0% [1]
Physical Form White powder [1]
Melting Point ~210 °C (decomposes) [1]
SMILES String CC(C)(F)C(N)C(O)=O [1]
Primary Application Solution-phase peptide synthesis [1]
Storage Combustible Solids [1]
Safety Eyeshields, Gloves, type N95 respirator [1]

An Fmoc-protected derivative (Fmoc-3-fluoro-DL-valine) is also available for solid-phase peptide synthesis, which is a common technique in drug development and proteomics research [2].

Research Context and Potential Applications

While a direct comparison guide is not feasible, this compound is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins by the cell's biological machinery. Its value in research stems from this property and the introduction of a fluorine atom.

  • NMR Spectroscopy in Drug Discovery: Fluorinated amino acids like this compound can be incorporated into proteins. Researchers then use Protein-observed 19F-NMR (PrOF NMR) to study protein structure, folding, and how small molecules (fragments) bind to them. This is a powerful technique for early-stage drug screening and assessing the "druggability" of protein targets [3].
  • Synthesis of Radiolabeled Compounds: The synthesis of carbon-11 (¹¹C) labeled valine for Positron Emission Tomography (PET) imaging has been documented. This shows that the valine structure, including its fluorinated analogs, can serve as a platform for developing imaging probes [4].
  • Analytical Method Development: Fluorinated and other non-natural amino acids are often used as standards or test compounds in developing new analytical methods for chiral separation and amino acid detection [5] [6].

How to Proceed with Your Comparison Guide

Creating the objective comparison guide you require involves generating new experimental data. Here is a logical workflow and the key points you would need to investigate.

Start Define Comparison Goal Step1 1. Select Alternative Amino Acids Start->Step1 Step2 2. Design Key Experiments Step1->Step2 SubStep1a Other fluorinated amino acids (e.g., 4-Fluorophenylalanine) Step1->SubStep1a SubStep1b Non-fluorinated structural analogs Step1->SubStep1b SubStep1c Other D/L vs. L-only amino acid forms Step1->SubStep1c Step3 3. Perform Comparative Analysis Step2->Step3 SubStep2a Peptide Synthesis Efficiency Step2->SubStep2a SubStep2b Biological Activity & Metabolic Inhibition Step2->SubStep2b SubStep2c Physicochemical Properties Step2->SubStep2c End Publish Objective Guide Step3->End SubStep3a Quantitative Data Collection Step3->SubStep3a SubStep3b Statistical Analysis of Results Step3->SubStep3b

To build your comparison guide, you would need to design and run experiments focusing on these key performance aspects:

  • Synthetic Performance:

    • Coupling Efficiency in Peptide Synthesis: Compare the reaction rates and yields when incorporating this compound versus other fluorinated amino acids (e.g., 4-fluorophenylalanine [3]) and standard amino acids into a model peptide chain.
    • Racemate vs. Enantiopure Forms: Investigate if the racemic DL-mixture behaves differently from the pure L-enantiomer in biological systems or during enzymatic digestion.
  • Biochemical Performance:

    • Metabolic Incorporation & Interference: Test its ability to be mistakenly incorporated into proteins by microbial or mammalian cells in place of natural valine, potentially disrupting function. Compare this to other valine analogs.
    • Enzyme Inhibition: Assess its potency as an inhibitor for enzymes that utilize valine as a substrate, compared to other alternatives.
  • Analytical & Physicochemical Properties:

    • Chromatographic Behavior (HPLC/HILIC): Compare retention times, peak shape, and resolution from other compounds to assess its suitability as an internal standard [6] [7].
    • Stability: Evaluate its stability under various conditions (e.g., pH, temperature) relevant to storage and experimental use.
    • Solubility: Measure and compare solubility in common solvents.

References

3-Fluoro-DL-valine vs other fluorinated amino acids

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Fluorinated Amino Acids

Amino Acid Fluorination Site Key Features & Applications Protein NMR Performance

| 3-Fluoro-DL-valine [1] [2] [3] | Single fluorine on a methyl group of the valine side chain (non-stereospecific) [4]. | • Unnatural amino acid; inhibits growth of some bacteria [2]. • Used in peptide synthesis and bioactive compound research [2]. • Readily incorporated via cell-free protein expression [4]. | Shows large chemical shift dispersion and clean 19F-NMR spectra; high incorporation yield noted [4]. | | Fluorinated Leucines [4] | Single fluorine on a methyl group [4]. | Synthesized with various isotope labels (13C/15N/D) for research [4]. | Good substrates for cell-free expression; provides good chemical shift dispersion [4]. | | 3-Fluoroalanine [4] | Single fluorine on the beta-carbon [4]. | Highly toxic to bacteria, but can be incorporated via cell-free protein expression [4]. | Information not specified in search results. | | Fluorinated Aromatic AAs (e.g., 3-FY, 4-FF, 5-FW, 6-FW) [5] | Fluorine on aromatic ring structures (tyrosine, phenylalanine, tryptophan) [5]. | Used for studying protein structure/dynamics in human cells (e.g., HEK293T) [5]. Incorporation is a stochastic process dependent on concentration [5]. | Beneficial due to high sensitivity and lack of background signal, but multiple incorporations can cause signal overlap [5]. |

Key Experimental Applications and Protocols

The primary application for this compound and similar compounds is in 19F NMR spectroscopy to study protein structure and dynamics. The experimental workflow involves incorporating the fluorinated amino acid into a protein and then analyzing it.

Start Start: Plan Protein Fluorination A1 Choose Fluorinated Amino Acid (e.g., this compound, fluorinated aromatics) Start->A1 A2 Select Incorporation Method A1->A2 B1 Cell-Free Protein Expression A2->B1 B2 Biosynthetic Incorporation in Living Cells A2->B2 C1 Method: Use fluorinated AAs in a cell-free translation system B1->C1 C2 Method 1: Auxotrophic Strains Grow bacteria unable to synthesize the target AA in medium with FAA B2->C2 C3 Method 2: Mammalian Expression Switch medium to contain FAA after transfection (e.g., 8-24 hours) B2->C3 C4 Method 3: Amber Codon Suppression Use engineered tRNA/synthetase to incorporate FAA at specific site B2->C4 D Purify the Fluorinated Protein C1->D C2->D C3->D C4->D E Analyze via 19F NMR Spectroscopy D->E F1 Outcome: Confirm Incorporation (Direct Mass Spectrometry) E->F1 F2 Outcome: Study Protein Structure & Dynamics E->F2 F3 Outcome: Check for Structural Perturbations (X-ray Crystallography) E->F3

Key Experimental Details
  • Controlling Incorporation in Mammalian Cells: A 2024 study provides a framework for incorporating Fluorinated Aromatic Amino Acids (FAAs) in HEK293T cells [5].

    • To Maximize Incorporation (for sensitivity): Use a "medium switch" protocol. Replace the standard culture medium with a medium containing the FAA at a specific time (e.g., 8-24 hours post-transfection) to maximize the number of fluorinated labels per protein molecule [5].
    • To Limit Incorporation (to minimize structural disruption): Immediately after transfection, use a medium containing a mixture of the FAA and its natural amino acid counterpart (e.g., 50:50 mix). This results in a "diluted" incorporation, where most protein molecules contain only a single fluorine atom, simplifying the NMR spectrum [5].
  • Analysis of Incorporation and Structure: The same study highlights critical techniques for validating experiments [5]:

    • Direct Mass Spectrometry (MS): Used to determine the incorporation efficiency and the distribution of fluorinated proteoforms. Analysis shows FAA incorporation is a stochastic (probabilistic) process [5].
    • X-ray Crystallography: Used to verify that the incorporation of the fluorinated amino acid does not perturb the overall 3D protein structure. It can also reveal if certain fluorinated positions are selectively excluded during crystal packing [5].

Strategic Considerations for Researchers

When deciding whether this compound is the right tool for your project, consider these points distilled from the literature:

  • Advantage of Aliphatic Fluorination: Fluorinating aliphatic amino acids like valine and leucine can be advantageous as they are good substrates for cell-free protein expression systems and yield clean 19F-NMR spectra with high incorporation yields [4].
  • Trade-off in Aromatic vs. Aliphatic Probes: Fluorinated aromatic amino acids are highly established tools. However, a key challenge is that multiple incorporations per protein molecule can lead to complex, overlapping signals in the 19F NMR spectrum, which the "diluted" incorporation method seeks to mitigate [5].
  • Choice of Racemate vs. Enantiopure Form: The compound discussed here, This compound, is a racemic mixture (DL) [1]. For research requiring a specific chirality, especially in therapeutic development, you may need to seek out or synthesize the separate D- or L-enantiomers.

References

3-Fluoro-DL-valine certificate of analysis

Author: Smolecule Technical Support Team. Date: February 2026

Product Specifications

The table below summarizes the available information for 3-Fluoro-DL-valine from two chemical suppliers.

Specification Sigma-Aldrich Thermo Scientific Chemicals
Catalog Number 47581 [1] L15334MC / AAL15334MC [2]
CAS Number 43163-94-6 [1] 43163-94-6 [2]
Assay (Purity) ≥99.0% [1] 94% [2]
Physical Form White powder [1] Information missing
Melting Point ~210 °C (decomposition) [1] ~250 °C (decomposition) [2]
Molecular Formula C5H10FNO2 [1] C5H10FNO2 [2]
Molecular Weight 135.14 g/mol [1] 135.14 g/mol [2]
SMILES CC(C)(F)C(N)C(O)=O [1] CC(C)(F)C(N)C(O)=O [2]
Safety (GHS) Information missing H315-H319-H335 (Causes skin and eye irritation, may cause respiratory irritation) [2]

Research Applications and Protocols

While direct comparative data was not found, the search results highlight the key research applications of side-chain fluorinated amino acids like this compound, along with relevant experimental methodologies.

  • Primary Research Applications: Fluorinated amino acids are valuable tools in medicinal chemistry and protein science [3]. Their main applications include:

    • 19F NMR Spectroscopy: Incorporating a 19F-label into proteins allows researchers to study protein folding, function, and interactions with small molecules using Protein-observed 19F-NMR (PrOF NMR) [4] [3]. The 19F nucleus is highly sensitive to its environment, providing excellent data for binding studies [4].
    • Medicinal Chemistry Optimization: Adding fluorine to amino acid side chains can enhance a peptide's metabolic stability, membrane permeability, and target-binding affinity [3].
    • Conformational Studies: Fluorine can influence the local and overall conformation of peptides, which is useful for structure-activity relationship studies [3].
  • Experimental Workflow for PrOF NMR Screening: The following diagram illustrates a typical workflow for using fluorinated amino acids in fragment-based drug discovery.

Auxotrophic E. coli\nExpression Auxotrophic E. coli Expression Protein Purification Protein Purification Auxotrophic E. coli\nExpression->Protein Purification PrOF NMR Analysis PrOF NMR Analysis Protein Purification->PrOF NMR Analysis Fragment Library Screening Fragment Library Screening PrOF NMR Analysis->Fragment Library Screening Kd Determination & Analysis Kd Determination & Analysis Fragment Library Screening->Kd Determination & Analysis

  • Protein Expression and Purification: Recombinant proteins are expressed in bacterial systems (e.g., E. coli) using auxotrophic strains or methods that allow for the sequence-selective incorporation of the fluorinated amino acid in place of its natural counterpart [4] [3]. The protein is then purified using standard chromatographic methods [4].

  • PrOF NMR and Fragment Screening: The purified, 19F-labeled protein is analyzed using 1D 19F NMR. Researchers then screen libraries of small molecule "fragments" by observing changes in the 19F chemical shifts of the protein upon the addition of these compounds, which indicates binding [4].

  • Data Analysis: The chemical shift perturbations are quantified to determine the dissociation constant (Kd) of the binding interaction and to calculate ligand efficiency, which helps prioritize fragments for further development [4].

  • Synthesis and Incorporation Methods: Side-chain fluorinated amino acids can be incorporated into larger peptides and proteins through several methods:

    • Solid-Phase Peptide Synthesis (SPPS): This is the most common chemical method for synthesizing peptides containing fluorinated residues [3].
    • Biosynthetic Incorporation: This involves using engineered organisms. Auxotrophic strains that cannot make a specific amino acid will incorporate the provided fluorinated analog from the growth medium. Stop-codon suppression techniques use a specific tRNA/synthetase pair to incorporate the fluorinated amino acid at a precise location in the protein sequence [3].

References

3-Fluoro-DL-valine mass spectrometry confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifiers and Specifications

The table below summarizes the key information for 3-Fluoro-DL-valine from two major chemical suppliers.

Specification Thermo Scientific Chemicals [1] Sigma-Aldrich [2]
CAS Number 43163-94-6 43163-94-6
Molecular Formula C5H10FNO2 C5H10FNO2
Molecular Weight 135.14 g/mol 135.14 g/mol
Percent Purity 94% ≥99.0%
Physical Form Information missing White powder [2]
Melting Point ~250°C (decomposition) [1] ~210°C (decomposition) [2]
SMILES CC(C)(F)C(N)C(O)=O [1] CC(C)(F)C(N)C(O)=O [2]

Gaps in Publicly Available Data

The search results reveal a significant lack of the detailed experimental data you need:

  • No Direct MS Data: The search results do not contain experimental mass spectrometry data for this compound, such as characteristic ion fragments, optimal fragmentation energies, or full-scan spectra.
  • No Comparative Guides: While one source mentions its use in "solution phase peptide synthesis" [2], there is no objective, data-driven comparison of its performance against other analogs or alternatives.
  • No Detailed Protocols: The available sources are product information pages, not research papers. Therefore, they do not provide the detailed methodologies for MS confirmation or application performance that you require.

Conceptual Workflow for MS Characterization

For context, the following diagram outlines a general experimental workflow for characterizing a compound like this compound using liquid chromatography-mass spectrometry (LC-MS), a common approach in metabolomics and analytical chemistry [3].

Start Start: Sample Preparation LC Liquid Chromatography (LC) (Reversed-Phase Column) Start->LC SubStep1 • Dissolve compound in solvent • Potentially dilute sample Start->SubStep1 MS Mass Spectrometry (MS) (ESI Ionization, Mass Analyzer) LC->MS SubStep2 • Separates compound from impurities • Determines retention time LC->SubStep2 DataAnalysis Data Analysis MS->DataAnalysis SubStep3 • Confirms molecular weight (MW=135.14) • Generates characteristic fragments • Provides structural info MS->SubStep3 SubStep4 • Interpret mass spectrum • Confirm identity via m/z and fragments DataAnalysis->SubStep4

References

Thermal Analysis of a Related Valine Compound

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the thermal properties of (C5H12NO2)SbF4·H2O (DL-valinium tetrafluoroantimonate(III) monohydrate), as investigated in one of the relevant studies [1].

Compound Technique Key Thermal Events Onset Temperature (K) Associated Property Changes
(C5H12NO2)SbF4·H2O (DL-valinium tetrafluoroantimonate(III) monohydrate) DSC, TG, Dielectric Spectroscopy Dehydration 340 K Loss of water molecule [1].
Phase Transition 230 K & 320 K Changes in proton mobility; likely superionic state formation [1].
Melting with Decomposition 380 K Irreversible decomposition of the complex [1].

Experimental Protocol for Thermal Analysis

The study on (C5H12NO2)SbF4·H2O employed a comprehensive set of techniques, which serves as a reference for how such thermal analyses are typically conducted [1]:

  • Synthesis: The compound was synthesized by reacting SbF3 with DL-valine in a 1:1 molar ratio in an aqueous solution in the presence of a small amount of hydrofluoric acid (HF). Crystallization occurred upon slow evaporation of the solution at room temperature [1].
  • Thermal Measurements:
    • Thermogravimetric Analysis (TG): This technique was used to monitor the mass loss corresponding to the dehydration of the compound.
    • Differential Scanning Calorimetry (DSC): DSC was employed to detect and measure the energy changes associated with phase transitions and melting/decomposition.
    • Dielectric Spectroscopy: This method was used to study the ionic mobility and conductivity, revealing the transition to a superionic state.
  • Structural Analysis: Single-crystal X-ray diffraction was used to determine the compound's crystal structure, which is crucial for interpreting the thermal data.

Pathway for Fluorinated Amino Acid Analysis

The following diagram outlines the general experimental workflow for the synthesis and thermal characterization of fluorinated amino acid complexes, based on the methodologies from the reviewed literature [1] [2].

G cluster_synth Synthesis & Crystallization cluster_analysis Characterization & Thermal Analysis Start Start: Research Objective S1 Reactants: - Amino Acid (e.g., DL-Valine) - Metal Fluoride (e.g., SbF₃, InF₃) - Aqueous HF Solution Start->S1 S2 Heating and Mixing (~50-60°C) S1->S2 S3 Slow Evaporation at Room Temperature S2->S3 S4 Product: Crystalline Coordination Complex S3->S4 A1 Structural Analysis (Single-crystal X-ray Diffraction) S4->A1 A2 Thermal Analysis (TG, DSC, Dielectric Spectroscopy) S4->A2 A3 Other Techniques (NMR Spectroscopy) S4->A3 Int Data Interpretation: - Dehydration Temp. - Phase Transitions - Ionic Conductivity - Decomposition A1->Int A2->Int A3->Int

How to Proceed with Your Research

Since direct data on 3-Fluoro-DL-valine is not available, I suggest the following steps to find the information you need:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or the IEEE Xplore to search specifically for "this compound DSC" or "this compound thermal analysis". These platforms often have more granular search capabilities.
  • Explore Related Compounds: The thermal behavior of a fluorinated amino acid like this compound will be distinct from the metal complexes described here. Look for studies on other fluorinated organic molecules or amino acids to find closer analogs.
  • Consider Experimental Characterization: If the data remains unavailable in the published literature, experimental characterization of a commercially available sample of this compound using DSC and TGA may be necessary.

References

×

XLogP3

-1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.06955672 Da

Monoisotopic Mass

135.06955672 Da

Heavy Atom Count

9

Other CAS

43163-94-6

Dates

Last modified: 08-15-2023

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